Product packaging for Acetylcholine(Cat. No.:CAS No. 14047-05-3)

Acetylcholine

Cat. No.: B7822042
CAS No.: 14047-05-3
M. Wt: 146.21 g/mol
InChI Key: OIPILFWXSMYKGL-UHFFFAOYSA-N
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Description

Acetylcholine chloride is the chloride salt form of this compound (ACh), a fundamental endogenous neurotransmitter and a potent cholinergic agonist. In research, it is critically important for studying the cholinergic system, which encompasses the networks of nerve cells that use ACh for signaling . Its activity is mediated through its binding to and activation of two primary classes of cell surface receptors: nicotinic this compound receptors (nAChRs), which are ligand-gated ion channels, and muscarinic this compound receptors (mAChRs), which are G protein-coupled receptors . This mechanism makes this compound chloride a vital tool for modulating the activity of dopaminergic (DAergic) neurons through the stimulation of nAChRs and for investigating a wide range of physiological processes. Research applications for this compound chloride include studies on neuromuscular junctions, where it is the primary neurotransmitter for activating skeletal muscles . It is also used in central nervous system (CNS) research to explore its role in cognitive functions such as arousal, attention, learning, and memory formation . Furthermore, it serves as a key compound in autonomic nervous system research, influencing functions from heart rate to smooth muscle contraction . This product is intended for research purposes in biochemistry, pharmacology, and neurology. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO2+ B7822042 Acetylcholine CAS No. 14047-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium
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InChI

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1
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InChI Key

OIPILFWXSMYKGL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO2+
Source PubChem
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Related CAS

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate)
Record name Acetylcholine
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DSSTOX Substance ID

DTXSID8075334
Record name Acetylcholine
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Molecular Weight

146.21 g/mol
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Physical Description

Solid
Record name Acetylcholine
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CAS No.

51-84-3, 14047-05-3
Record name Acetylcholine
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Record name (14C)-Acetylcholine
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Record name (2-acetoxyethyl)trimethylammonium
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Melting Point

148 °C
Record name Acetylcholine
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Historical Trajectories and Seminal Discoveries in Acetylcholine Research

Identification as a Chemical Mediator of Nerve Impulses

The concept of chemical transmission at synapses was not initially widely accepted, with the prevailing view favoring electrical transmission. However, early observations and experiments began to suggest the involvement of chemical substances. Naturally occurring acetylcholine (B1216132) was first isolated in 1913 by English chemist Arthur James Ewins, at the behest of his colleague, physiologist Sir Henry Dale. britannica.com Dale further described the chemical's actions in 1914. britannica.comkarger.com

The functional significance of this compound as a chemical mediator was most notably established around 1921 by German physiologist Otto Loewi. britannica.comwashington.edu Loewi's famous experiment, often described as originating from a dream, involved stimulating the vagus nerve of an isolated frog heart, which caused the heart rate to slow down. washington.edunih.gov He then transferred the fluid perfusing this heart to a second isolated frog heart, which also subsequently slowed its rate, despite not having its vagus nerve stimulated. washington.edubritannica.com This indicated that a chemical substance, released by the stimulated vagus nerve into the fluid, was responsible for the effect on the second heart. washington.edu Loewi initially termed this substance "Vagusstoff". washington.eduwikipedia.org

Concurrently, Henry Dale and his colleagues at the National Institute of Medical Research in Hampstead conducted experiments that further supported the chemical nature of synaptic transmission. karger.com Through a series of studies, they established that "Vagusstoff" was indeed this compound. karger.comwikipedia.org Their work demonstrated that neurotransmitters were released not only to innervate smooth muscle but also at synapses in autonomic ganglia. karger.com By 1936, Dale and his collaborators had confirmed the secretion of neurotransmitters at all peripheral synapses. karger.com Experiments utilizing a leech muscle preparation provided additional evidence that this compound was released at the neuromuscular junction. karger.com

The collective work of Dale and Loewi provided persuasive evidence for chemical transmission in the peripheral nervous system, identifying this compound as the transmitter at autonomic preganglionic nerves and postganglionic parasympathetic synapses. karger.com For their groundbreaking discoveries concerning the chemical transmission of nerve impulses, Dale and Loewi were jointly awarded the Nobel Prize in Physiology or Medicine in 1936. britannica.comkarger.comnobelprize.org

Early Characterization of Cholinergic Actions

Following its identification as a chemical messenger, early research focused on characterizing the physiological actions mediated by this compound. Henry Dale's investigations in 1914 were crucial in this regard. britannica.combritannica.com He noted a striking parallelism between the effects of exogenously administered this compound and the effects observed upon stimulation of parasympathetic nerves. nih.gov

Dale's detailed studies revealed that this compound produced effects similar to those of muscarine (B1676868), a substance derived from certain fungi. karger.com These "muscarine-like" actions included the inhibition of heartbeat. karger.com He also observed that the effects of small doses of this compound could be blocked by atropine (B194438). nih.gov Furthermore, Dale's work led him to categorize the actions of this compound into "muscarine" and "nicotine" actions, based on their mimicry by these two alkaloids and their differential blockade by atropine and curare, respectively. nih.govfrontiersin.org This early pharmacological characterization was fundamental in understanding the diverse effects of this compound and hinted at the existence of different types of receptors for this neurotransmitter, a concept later solidified by the work of John Newport Langley on "receptive substances". pasteur.fr

Early characterization efforts also established that this compound acts as a vasodilator, decreases heart rate, and reduces heart muscle contraction within the cardiovascular system. britannica.commims.com In the gastrointestinal system, it was found to increase peristalsis and the amplitude of digestive contractions. britannica.commims.com this compound was also shown to decrease bladder capacity and increase voluntary voiding pressure in the urinary tract, and stimulate secretion by glands receiving parasympathetic innervation. britannica.com

While the initial focus was on the peripheral nervous system, the presence of this compound in the central nervous system was also recognized. britannica.comfrontiersin.org Early pharmacological studies using anticholinergic drugs provided indirect evidence of this compound's involvement in central processes, such as memory and learning. britannica.comfrontiersin.org

The rapid breakdown of this compound by the enzyme acetylcholinesterase was also an early observation, explaining the brief duration of its effects and suggesting the presence of an enzymatic mechanism for terminating cholinergic signaling. britannica.comnih.gov

Summary of Key Early Discoveries:

YearScientist(s)Discovery/Contribution
1913Arthur James EwinsIsolation of naturally occurring this compound. britannica.com
1914Sir Henry DaleDescription of this compound's actions; characterization of muscarine- and nicotine-like effects. britannica.comnih.gov
1921Otto LoewiExperimental demonstration of chemical transmission ("Vagusstoff") at the heart. britannica.comwashington.edu
1930sSir Henry Dale & colleaguesConfirmation of "Vagusstoff" as this compound and its release at nerve endings. karger.combritannica.com
1936Sir Henry Dale & Otto LoewiAwarded Nobel Prize for the discovery of chemical synaptic transmission. britannica.comkarger.com

(Note: The table above is a static representation. In an interactive format, users might be able to sort by year or scientist, or click on entries for more details.)

These early investigations into this compound's identification and the characterization of its diverse physiological actions provided the bedrock for future research into neurotransmission and the broader field of neurobiology.

Acetylcholine Biosynthesis, Metabolism, and Transport Mechanisms

Choline (B1196258) Acetyltransferase (ChAT) Mediated Synthesis

Acetylcholine (B1216132) is synthesized in the cytoplasm of cholinergic neurons through a single enzymatic step catalyzed by Choline Acetyltransferase (ChAT) portlandpress.com. This enzyme facilitates the transfer of an acetyl group from Acetyl-CoA to Choline alfa-chemistry.com. Choline serves as a precursor for this compound synthesis wikipedia.org. Acetyl-CoA, a key metabolic intermediate, is produced during the breakdown of carbohydrates, fatty acids, and amino acids wikipedia.org. The reaction can be represented as:

Acetyl-CoA + Choline <=> this compound + CoA alfa-chemistry.com

This synthesis primarily occurs in the nerve terminal cytoplasm, making the availability of both substrates, Choline and Acetyl-CoA, critical for maintaining adequate ACh levels.

Vesicular this compound Transporter (VAChT) Functionality

Following its synthesis in the cytoplasm, this compound must be rapidly transported into synaptic vesicles for storage and subsequent release. This process is mediated by the Vesicular this compound Transporter (VAChT) portlandpress.comwikipedia.org. VAChT is embedded in the membrane of synaptic vesicles and is responsible for concentrating this compound within these organelles, making it available for secretion via exocytosis portlandpress.comwikipedia.org.

VAChT functions as an antiporter, utilizing the electrochemical gradient across the vesicular membrane. It transports this compound into the vesicle by exchanging it for protons (H+) that were previously pumped into the vesicle by a vacuolar ATPase portlandpress.comwikipedia.org. Studies suggest a stoichiometry of two protons exchanged for one this compound molecule acs.org. This proton gradient provides the necessary driving force for this compound accumulation within the vesicles, allowing for the storage of thousands of ACh molecules per vesicle portlandpress.com. The transport cycle involves the binding of cytoplasmic ACh to an outwardly oriented site on VAChT, followed by reorientation and release of ACh into the vesicle lumen, coupled with the release of protons to the cytoplasm acs.org.

Acetylcholinesterase (AChE) Hydrolytic Activity

The rapid termination of cholinergic signaling in the synaptic cleft is crucial for precise neurotransmission. This is primarily achieved by the enzyme Acetylcholinesterase (AChE), which is strategically located in the synaptic cleft, often associated with the postsynaptic membrane or basement membrane nih.govebi.ac.uk. AChE catalyzes the hydrolysis of this compound into two inactive products: Choline and Acetate (B1210297) alfa-chemistry.comnih.govlibretexts.orgwikipedia.org.

The hydrolytic reaction catalyzed by AChE is remarkably efficient, approaching the diffusion limit of the substrate wikipedia.org. This rapid breakdown ensures that this compound's action on postsynaptic receptors is brief and localized, allowing for rapid repolarization and readiness for subsequent signaling events nih.govebi.ac.uk. The reaction can be summarized as:

This compound + H₂O <=> Choline + Acetate alfa-chemistry.com

Acetylcholinesterase is a serine hydrolase characterized by a highly efficient catalytic mechanism nih.govwikipedia.org. Its active site is situated at the bottom of a narrow,约 20 Å deep gorge that extends from the enzyme's surface wikipedia.orgmdpi.com. The active site contains a catalytic triad (B1167595) composed of three amino acid residues: a serine, a histidine, and an acidic residue (glutamate or aspartate) nih.govebi.ac.ukwikipedia.orgmdpi.com. In mouse AChE, this triad is Ser203, His447, and Glu334 ebi.ac.uk, while in Torpedo californica AChE, it is H440-E327-S200 mdpi.com.

The enzymatic hydrolysis of this compound proceeds via a two-step mechanism involving a covalent intermediate libretexts.orgwikipedia.orgmdpi.com. First, the hydroxyl group of the active site serine residue (e.g., Ser203) performs a nucleophilic attack on the carbonyl carbon of this compound. This step is facilitated by the histidine residue (e.g., His447), which acts as a general base, abstracting a proton from the serine hydroxyl nih.govebi.ac.uklibretexts.org. This results in the formation of a transient tetrahedral intermediate, which collapses to form a covalent acetyl-enzyme intermediate and releases choline nih.govebi.ac.uklibretexts.orgwikipedia.orgmdpi.com.

In the second step, a water molecule enters the active site and is activated by the histidine residue, which now acts as a general acid, donating a proton to the water nih.govebi.ac.uk. The activated water molecule (hydroxide ion) then attacks the carbonyl carbon of the covalent acetyl-enzyme intermediate, forming another tetrahedral intermediate nih.govebi.ac.uk. This intermediate collapses, releasing the acetate group and regenerating the free, active enzyme with the serine residue deprotonated nih.govebi.ac.uklibretexts.org. The acidic residue (e.g., Glu334 or E327) in the catalytic triad helps stabilize the positive charge that develops on the histidine during the reaction nih.gov. The active site also includes an "anionic" subsite that accommodates the positively charged quaternary amine of this compound and an esteratic subsite where the hydrolysis occurs wikipedia.orgmdpi.com. Aromatic residues lining the gorge also play a role in guiding this compound into the active site ebi.ac.ukwikipedia.orgmdpi.com.

The primary function of Acetylcholinesterase is the rapid termination of cholinergic neurotransmission nih.govwikipedia.org. By quickly hydrolyzing this compound in the synaptic cleft, AChE prevents the continuous activation of postsynaptic receptors nih.govebi.ac.uk. This allows the postsynaptic membrane to repolarize and be ready to receive subsequent signals nih.govebi.ac.uk. The efficiency of AChE ensures that the duration of this compound's effect is precisely controlled, which is critical for the proper functioning of cholinergic synapses, particularly at the neuromuscular junction where rapid and precise muscle control is required ebi.ac.uk. The rapid breakdown also prevents the diffusion of this compound to nearby synapses, thus maintaining the specificity of cholinergic signaling nih.gov.

Enzymatic Mechanism and Active Site Architecture

Choline Reuptake and Recycling Pathways

Following the hydrolysis of this compound by AChE, the resulting choline is not wasted but is efficiently transported back into the presynaptic terminal. This reuptake is a critical step for sustaining this compound synthesis, as choline availability is often the rate-limiting factor portlandpress.comfrontiersin.orgtandfonline.com. The primary mechanism for high-affinity choline reuptake into cholinergic neurons is mediated by the high-affinity choline transporter (CHT1), also known as SLC5A7 portlandpress.comfrontiersin.orgnih.govrcsb.org.

CHT1 is a sodium-dependent transporter located on the presynaptic plasma membrane frontiersin.orgtandfonline.com. It actively transports choline from the synaptic cleft back into the cytoplasm of the nerve terminal, utilizing the electrochemical gradient of sodium ions frontiersin.orgtandfonline.com. The reuptake of choline by CHT1 is highly efficient and provides the majority of the choline needed for this compound resynthesis by ChAT frontiersin.orgnih.gov. The activity and density of CHT1 in the synaptic membrane are key determinants of the capacity for cholinergic neurotransmission frontiersin.org. Structural studies of CHT1 have provided insights into its transport cycle and how it recognizes and translocates choline nih.govrcsb.org.

Cholinergic Receptor Systems: Subtypes, Structure Function, and Signal Transduction

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic this compound receptors are a class of ligand-gated ion channels belonging to the Cys-loop superfamily. nih.govguidetopharmacology.org They mediate fast synaptic transmission and are found in the central and peripheral nervous systems, as well as at the neuromuscular junction. nih.govguidetopharmacology.org

Subunit Composition and Pentameric Assembly

nAChRs are pentameric transmembrane proteins, meaning they are formed by the assembly of five individual protein subunits arranged symmetrically around a central pore. guidetopharmacology.orgwikipedia.organnualreviews.orgtandfonline.com In vertebrates, seventeen nAChR subunits have been identified, categorized into muscle-type and neuronal-type. wikipedia.org Muscle-type receptors are typically composed of α1, β1, γ, δ, and ε subunits. Neuronal nAChRs are assembled from a family of subunits including α2-α10 and β2-β4. wikipedia.org

The specific combination of subunits dictates the functional and pharmacological properties of the resulting receptor subtype. wikipedia.org While some α subunits (α7, α8, α9, and α10) can form functional homopentamers when expressed alone, other α subunits require the presence of β subunits to assemble into functional receptors. wikipedia.org In mammals, nine genes encoding α-subunits and three encoding β-subunits are expressed in the brain. wikipedia.org The β2 subunit-containing nAChRs (β2nAChRs) and α7nAChRs are widely distributed in the brain, while other subunits show more restricted expression patterns. wikipedia.org The pentameric assembly process is influenced by the subunits produced in specific cell types. wikipedia.org

The structural homology among nAChR subunits and other Cys-loop receptors, such as GABAA, glycine, and 5-HT3 receptors, is evident in their shared topographical features, including an extracellular N-terminal domain, four transmembrane segments (TM1-TM4), a cytoplasmic loop between TM3 and TM4, and a short extracellular C-terminus. guidetopharmacology.org

Ligand Binding Site Characterization

Ligand binding to nAChRs occurs at the interface between adjacent subunits within the pentameric structure. embopress.orgnih.gov For heteromeric receptors, the principal face of the binding site is typically contributed by an α subunit, while the complementary face comes from either another α or a non-α subunit. nih.gov In homomeric receptors like the α7 nAChR, five potential orthosteric binding sites exist, located at the interfaces between the identical subunits. mdpi.com

Detailed research, including structure-function studies utilizing techniques like noncanonical amino acid mutagenesis and electrophysiology, has characterized the binding interactions of endogenous agonists like this compound and exogenous ligands such as nicotine (B1678760) and cytisine. acs.orgnih.gov These studies have established binding models and provided insights into the principles governing ligand selectivity among different nAChR subtypes. acs.orgnih.gov For instance, studies on the α3β4 nAChR subtype have characterized binding interactions and compared them to the well-studied α4β2 subtype, identifying features that contribute to selectivity. acs.orgnih.gov The orthosteric sites of heteromeric receptors are not always equivalent, which explains why ligands may bind preferentially to certain subunit interfaces (e.g., α–β interface over β–α or β–β interfaces in α3β4 and α4β2 nAChRs). annualreviews.org

Channel Gating Mechanisms and Allosteric Modulation

The binding of this compound to the orthosteric sites of nAChRs triggers a conformational change that leads to the opening of the intrinsic cation channel, a process known as gating. nih.govmdpi.com This gating allows the influx of cations, primarily Na⁺ and Ca²⁺, and efflux of K⁺, resulting in membrane depolarization. mdpi.com This process is a classic example of allosteric interaction, where binding at a distant site (the ligand binding site) controls the function of the channel pore. annualreviews.orgnih.gov

The nAChR functions as an allosteric switch, converting a chemical signal into an electrical response. annualreviews.org The gating mechanism involves transitions between different conformational states, including resting, open, and desensitized states. mdpi.commpg.de The rapid activation from the closed to the open state occurs on a microsecond to millisecond timescale. mdpi.com Research suggests that the basic activation mechanism involves a discrete conformational transition that is independent of ligand binding, supporting an allosteric model over an exclusive induced-fit mechanism. annualreviews.orgnih.gov

nAChRs are also subject to allosteric modulation by various molecules that bind to sites topographically distinct from the orthosteric binding sites. annualreviews.orgmdpi.comnih.govmdpi.com These allosteric modulators can either positively (PAMs) or negatively (NAMs) influence the receptor's response to agonists by altering channel gating. annualreviews.orgmdpi.comnih.govmdpi.com Allosteric binding sites have been identified in different domains of the receptor, including the extracellular and transmembrane domains. annualreviews.orgmdpi.comnih.gov Examples of allosteric modulators include benzodiazepines (for pLGICs in general), Ca²⁺ ions, and various hydrophobic molecules that bind to the transmembrane domain. annualreviews.org High-resolution structures have illuminated details of these allosteric binding sites. annualreviews.org The mechanism of allosteric modulation is thought to involve directly altering channel gating, which in turn influences the distribution of receptors across different affinity states. mdpi.com

Receptor-Lipid Interactions and Functional Implications

As transmembrane proteins, nAChRs interact extensively with the surrounding lipid bilayer, and these interactions significantly influence receptor function. nih.govmpg.denih.govnih.govscialert.netresearchgate.net Membrane lipids can act as potent modulators of nAChR function through both conformational selection and kinetic mechanisms. nih.govscialert.net They can stabilize different conformational states, including activatable and non-activatable forms, and influence the transitions between these states. nih.govscialert.net

Specific lipids, such as cholesterol and anionic lipids, are crucial for the proper function of nAChRs. annualreviews.orgnih.govscialert.net In the absence of certain lipids, nAChRs may populate an "uncoupled" conformation that binds agonists but does not undergo the gating transition. nih.govscialert.net The transmembrane domain, particularly the M4 α-helix, is a key region involved in mediating lipid interactions. nih.govnih.govscialert.net The M4 lipid-sensor model proposes that lipids influence nAChR function by modulating interactions between M4 and the adjacent M1 and M3 transmembrane helices, which affects the coupling of ligand binding to channel gating. nih.govnih.govscialert.net

Research indicates a feedback relationship between membrane organization and nAChR function, where the receptor can influence its lipid microenvironment, and conversely, membrane composition and organization perturb receptor function. mpg.deresearchgate.net Studies using model membranes and techniques like fluorescence measurements and patch-clamp recordings have provided detailed insights into these interactions. mpg.deresearchgate.net

Subtype-Specific Functional Roles in Neural Circuits

The diversity in nAChR subunit composition leads to a wide array of receptor subtypes with distinct functional and pharmacological properties. nih.govguidetopharmacology.orgwikipedia.org This structural and functional flexibility allows nAChRs to play multiple roles in neural circuits. nih.gov Cholinergic projections broadly modulate neuronal excitability across various brain regions. nih.gov

Different nAChR subtypes are expressed by specific neuronal populations, and their activation can have varied or even opposing effects on local circuit activity and behavior. researchgate.netnih.gov For example, presynaptic and preterminal nAChRs can regulate the release of various neurotransmitters. nih.gov Postsynaptic nAChRs contribute to fast excitatory transmission, although their contribution can vary depending on the neuroanatomical location. nih.gov Nonsynaptic nAChRs also modulate neurotransmitter systems. nih.gov

In the mammalian brain, the α4β2 heteromeric and α7 homomeric subtypes are among the most commonly found. nih.gov These subtypes exhibit different characteristics, such as agonist affinity and kinetics. nih.gov The α7 subtype, for instance, typically has lower affinity for nicotine and faster kinetics compared to α4β2 receptors, which have high affinity for nicotine and relatively slower kinetics. nih.govfrontiersin.org Other subtypes, like α3β4* nAChRs, have more restricted distributions but can be highly abundant in specific areas such as the medial habenula, interpeduncular nucleus, and locus coeruleus. nih.gov α3β4* receptors have low affinity for nicotine and slower desensitization kinetics than α4β2 nAChRs. nih.gov

The cell-type specific expression and distinct kinetic properties of nAChR subtypes suggest specialized roles in modulating neural activity. frontiersin.org For instance, the fast kinetics of α7 receptors may be involved in synchronizing activity in interneurons expressing this subtype. frontiersin.org Studies using techniques like optogenetics and cell-type specific mouse lines are helping to unravel the precise roles of different nAChR subtypes in cortical circuits. frontiersin.org Research also highlights the functional significance of nAChRs in specific neuronal types and their impact on behavior, even when expressed in relatively rare populations. researchgate.netnih.gov

Here is a table summarizing some key properties of common neuronal nAChR subtypes:

SubtypeTypical CompositionExpression Location (Mammalian Brain)Nicotine AffinityKineticsNotes
α4β2(α4)₂ (β2)₃ or (α4)₃ (β2)₂Widely expressedHighRelatively SlowDesensitize to low agonist concentrations. nih.gov
α7(α7)₅Widely expressedLowRelatively FastBind α-bungarotoxin. nih.gov
α3β4(α3)₂ (β4)₃ or (α3)₃ (β4)₂Restricted (e.g., medial habenula)LowSlower DesensitizationFound commonly in the peripheral nervous system. nih.gov
α6α6-containingHighly expressed in dopaminergic neurons (e.g., VTA) mdpi.comVaried depending on compositionVariedModulate dopamine (B1211576) release. mdpi.com

Muscarinic this compound Receptors (mAChRs)

Muscarinic this compound receptors are another major class of this compound receptors. Unlike the ionotropic nAChRs, mAChRs are G protein-coupled receptors (GPCRs) and mediate slower, metabotropic signaling. sdbonline.orgwikipedia.orgguidetopharmacology.orgnih.gov They are widely distributed in the central and peripheral nervous systems and play diverse physiological roles. guidetopharmacology.orgnih.govnih.gov mAChRs are activated by this compound and muscarine (B1676868) and are blocked by antagonists such as atropine (B194438). sdbonline.orgwikipedia.org

Subtype Classification (M1-M5) and G Protein Coupling

The five muscarinic receptor subtypes (M1-M5) are classified based on their pharmacological properties and, more importantly, their coupling to different classes of heterotrimeric G proteins. cas.czmdpi.comjpp.krakow.pl This differential G protein coupling is the primary determinant of the distinct intracellular signaling cascades activated by each receptor subtype. cas.cz

M1, M3, and M5 Receptors: These subtypes are primarily coupled to G proteins of the Gq/11 family. cas.czmdpi.comjpp.krakow.pldergipark.org.tr Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). cas.czacnp.orgpsu.edu

M2 and M4 Receptors: These subtypes are preferentially coupled to G proteins of the Gi/o family. cas.czmdpi.comjpp.krakow.pl Activation of Gi/o typically results in the inhibition of adenylyl cyclase. mdpi.comjpp.krakow.plcitius.technologysemanticscholar.org

The interaction between muscarinic receptors and G proteins involves the binding of this compound (or another agonist) to the receptor, which induces a conformational change in the receptor. wikipedia.orgnih.gov This change facilitates the interaction with the G protein, causing the release of GDP and binding of GTP to the Gα subunit. The activated Gα subunit and the Gβγ dimer then dissociate from the receptor and the other G protein subunits to modulate various intracellular effector proteins. jpp.krakow.pl

Research has shown that while M1, M3, and M5 receptors are most efficiently coupled to Gq/11, and M2 and M4 to Gi/o, there can be some degree of promiscuous coupling, particularly at high receptor expression levels or with certain agonists. citius.technologysemanticscholar.org For instance, M2 receptors have been shown to interact with Gs proteins in some contexts, leading to a stimulatory effect on adenylyl cyclase under specific conditions. citius.technologysemanticscholar.org

Downstream Intracellular Signaling Cascades

The coupling of muscarinic receptor subtypes to different G proteins initiates distinct intracellular signaling cascades that ultimately lead to a variety of cellular responses. cas.czmdpi.com

Phospholipase C Activation and Inositol (B14025) Phosphate Turnover

Activation of M1, M3, and M5 receptors, primarily coupled to Gq/11, leads to the activation of phospholipase C (PLC), specifically the PLC-β isoform. cas.czacnp.orgpsu.edulife-science-alliance.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cas.czmdpi.comacnp.orgpsu.edu

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca2+). cas.czacnp.orgarvojournals.org The increase in intracellular Ca2+ concentration is a critical signal that activates numerous downstream processes, including enzyme activation, protein phosphorylation, and modulation of ion channels. cas.cz

DAG remains in the cell membrane and, along with Ca2+, activates protein kinase C (PKC). cas.czacnp.org PKC is a serine/threonine kinase that phosphorylates a variety of target proteins, leading to diverse cellular effects, including changes in gene expression, protein activity, and cytoskeletal organization. acnp.orgfishersci.co.uk

Research highlights the importance of this pathway in various tissues. For example, M3 receptor activation in smooth muscle leads to contraction primarily through increased intracellular calcium levels. In glandular tissues, M1 and M3 receptors stimulate secretion via this pathway. jpp.krakow.pl Studies in the developing human prefrontal cortex have shown increased expression of M1, M3, and M5 receptors and PLC-β isoforms postnatally, suggesting a role for this pathway in brain maturation. psu.edunih.gov

Adenylyl Cyclase Modulation and Cyclic AMP Pathways

M2 and M4 receptors, primarily coupled to Gi/o proteins, exert their effects largely by inhibiting adenylyl cyclase (AC). mdpi.comjpp.krakow.plcitius.technologysemanticscholar.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. citius.technology

Inhibition of AC by activated Gi/o subunits leads to a decrease in intracellular cAMP levels. mdpi.comsemanticscholar.orgtandfonline.com Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA), a cAMP-dependent kinase. tandfonline.com PKA phosphorylates various target proteins, and thus, the inhibition of PKA activity by M2 and M4 receptors modulates a wide range of cellular functions.

This signaling pathway is particularly important in the heart, where M2 receptors are the predominant subtype. tandfonline.com Activation of cardiac M2 receptors by this compound released from the vagus nerve inhibits AC, decreases cAMP, and reduces PKA activity, leading to a decrease in heart rate and contractility. tandfonline.com In some neuronal tissues, M4 receptors also inhibit AC and modulate neuronal activity. mdpi.comcas.cz

While the primary effect of M2 and M4 receptors on AC is inhibitory, some studies suggest that under specific conditions, M2 receptors might also activate AC, potentially through coupling to Gs or via interactions between signaling pathways. citius.technologysemanticscholar.org However, the dominant effect mediated by M2 and M4 receptors through Gi/o coupling is the inhibition of the cAMP pathway.

Ion Channel Modulation (e.g., K+ and Ca2+ Channels)

Muscarinic receptors can also directly or indirectly modulate the activity of various ion channels, influencing membrane potential and cellular excitability. This modulation can occur through the action of G protein subunits or downstream second messengers. jpp.krakow.plsemanticscholar.orgnih.gov

Gβγ subunits, released upon activation of G proteins (particularly Gi/o coupled to M2 and M4 receptors), can directly interact with and activate inwardly rectifying potassium channels (Kir channels), such as the G protein-gated inwardly rectifying potassium channels (GIRK channels). jpp.krakow.plsemanticscholar.orgnih.gov Activation of Kir channels leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane and decreasing neuronal excitability. This is a key mechanism by which M2 receptors slow heart rate. cas.czjpp.krakow.pl

Muscarinic receptors can also modulate calcium channels. M2 and M4 receptors can inhibit voltage-gated calcium channels, particularly L-type calcium channels, often through the direct interaction of Gβγ subunits or via the inhibition of the cAMP/PKA pathway. tandfonline.comfrontiersin.org This inhibition reduces calcium influx and can decrease neurotransmitter release or cellular excitability. arvojournals.orgfrontiersin.org

Conversely, M1, M3, and M5 receptors, through the activation of PLC and the subsequent increase in intracellular calcium, can indirectly modulate calcium-activated ion channels, such as calcium-activated potassium channels (SK channels). arvojournals.orgnih.gov The increase in intracellular calcium can either activate or inhibit these channels depending on the specific channel subtype and cellular context. arvojournals.orgnih.gov Additionally, the DAG-PKC pathway activated by M1, M3, and M5 receptors can also phosphorylate and modulate the activity of various ion channels. acnp.org

Studies have demonstrated the modulation of ion channels by specific muscarinic subtypes. For example, M2 and M4 receptors activate inwardly rectifying potassium conductances, while M1 receptors can inhibit them. nih.gov M1, M3, and M5 receptors have been shown to stimulate calcium-dependent conductances. nih.gov

Receptor Localization and Differential Physiological Effects

Muscarinic receptor subtypes exhibit distinct patterns of expression and localization throughout the body, both in the central and peripheral nervous systems, as well as in non-neuronal tissues. nih.govmdpi.comjpp.krakow.pl This differential localization, combined with their specific signaling pathways, underlies the diverse physiological effects mediated by this compound.

M1 Receptors: Found prominently in the cerebral cortex, hippocampus, gastric glands, and salivary glands. nih.govmdpi.com In the brain, M1 receptors are involved in cognitive functions, including learning and memory. nih.govdergipark.org.tr In peripheral tissues, they stimulate glandular secretion and smooth muscle contraction. nih.govjpp.krakow.pl

M2 Receptors: Abundantly expressed in the heart, smooth muscle, and some neuronal tissues. nih.govmdpi.com In the heart, M2 receptors mediate the inhibitory effects of the vagus nerve, slowing heart rate and reducing contractility. cas.cztandfonline.com In smooth muscle, their activation can sometimes lead to relaxation or modulate the effects of other contractile stimuli. jpp.krakow.pl M2 receptors also function as inhibitory autoreceptors and heteroreceptors on nerve terminals, regulating neurotransmitter release. jpp.krakow.pldergipark.org.trsemanticscholar.orgcas.cz

M3 Receptors: Widely distributed in smooth muscle (e.g., gastrointestinal tract, airways, bladder, blood vessels), glandular tissues (e.g., salivary, gastric, bronchial), and the eye. nih.govmdpi.comjpp.krakow.pl M3 receptors are the primary mediators of smooth muscle contraction (except in the heart) and glandular secretion. nih.govjpp.krakow.pl They also play a role in vasodilation, often indirectly through the release of nitric oxide from endothelial cells. cas.czjpp.krakow.pl

M4 Receptors: Found in the central nervous system, particularly in the striatum and hippocampus, and also present on some peripheral nerve terminals. nih.govmdpi.comcas.cz In the brain, M4 receptors are involved in regulating motor control and modulating dopaminergic activity. dergipark.org.trcas.cz They can function as inhibitory autoreceptors and heteroreceptors, similar to M2 receptors. jpp.krakow.plcas.cz

M5 Receptors: Less well-characterized than other subtypes, M5 receptors are found in the central nervous system, including the substantia nigra, hippocampus, and cerebral cortex, and also in vascular endothelium. wikipedia.orgnih.govmdpi.com M5 receptors are thought to be involved in modulating dopaminergic function and mediating vasodilation. wikipedia.orgnih.gov

The interplay between different muscarinic receptor subtypes in a given tissue can be complex. Many tissues express multiple subtypes, and their combined activation can lead to integrated physiological responses. jpp.krakow.pl For example, in the gut, both M2 and M3 receptors are present in smooth muscle, with M3 primarily mediating contraction and M2 potentially modulating this effect or inhibiting counteracting stimuli. jpp.krakow.pl

Research using genetically modified mice lacking specific muscarinic receptor subtypes has provided valuable insights into the physiological roles of each subtype. These studies have confirmed the critical roles of M2 receptors in cardiac function and M3 receptors in smooth muscle contraction and glandular secretion. jpp.krakow.pltandfonline.com Studies on M1, M4, and M5 receptor knockout mice have also highlighted their roles in cognitive function, motor control, and reward pathways. nih.govdergipark.org.tr

Muscarinic Receptor SubtypePrimary G Protein CouplingKey Downstream Signaling PathwaysRepresentative LocalizationMajor Physiological Effects
M1Gq/11PLC activation, IP3/DAG production, Ca2+ release, PKC activationCerebral cortex, hippocampus, gastric glands, salivary glandsCognitive function (learning, memory), glandular secretion, smooth muscle contraction
M2Gi/oAdenylyl cyclase inhibition, decreased cAMP, PKA inhibition, K+ channel activation, Ca2+ channel inhibitionHeart, smooth muscle, neuronal tissuesDecreased heart rate and contractility, smooth muscle relaxation/modulation, regulation of neurotransmitter release
M3Gq/11PLC activation, IP3/DAG production, Ca2+ release, PKC activationSmooth muscle (GI, airways, bladder, vessels), glandular tissues, eyeSmooth muscle contraction (except heart), glandular secretion, vasodilation
M4Gi/oAdenylyl cyclase inhibition, decreased cAMP, PKA inhibition, K+ channel activation, Ca2+ channel inhibitionStriatum, hippocampus, neuronal terminalsModulation of motor control, regulation of dopaminergic activity, regulation of neurotransmitter release
M5Gq/11PLC activation, IP3/DAG production, Ca2+ release, PKC activationSubstantia nigra, hippocampus, cerebral cortex, vascular endotheliumModulation of dopaminergic function, vasodilation

Neurobiological Organization and Dynamics of Cholinergic Systems

Anatomical Distribution of Cholinergic Neurons

Cholinergic neurons, characterized by their ability to synthesize acetylcholine (B1216132) via the enzyme choline (B1196258) acetyltransferase (ChAT), are strategically located to exert widespread influence. um.es Their distribution can be broadly categorized into the central and peripheral nervous systems.

Central Nervous System (CNS) Cholinergic Nuclei and Projections

In the CNS, cholinergic neurons are found in both localized nuclei that give rise to extensive projections and as interneurons with more restricted local connections. tmc.eduduke.edu Major cholinergic projection systems originate in the basal forebrain and the brainstem. frontiersin.orgacnp.org

Basal Forebrain Cholinergic System

The basal forebrain cholinergic system (BFCS) is a major source of cholinergic innervation to the cerebral cortex and hippocampus, playing a significant role in cognitive functions such as arousal, attention, learning, and memory. clinicsearchonline.orgwikipedia.orgfrontiersin.org This system comprises several loosely clustered nuclei located in the forebrain, anterior and inferior to the striatum. wikipedia.orgnih.gov These nuclei include the medial septum, the vertical and horizontal limbs of the diagonal band of Broca, the substantia innominata, and the nucleus basalis of Meynert. frontiersin.orgwikipedia.orgnih.gov

Historically, the BFCS was viewed as a diffusely projecting system, but more recent studies indicate a more specific and topographically organized connectivity, with segregated and overlapping pools of neurons projecting to distinct cortical areas. jneurosci.org For instance, cholinergic neurons in the medial septum and vertical limb of the diagonal band primarily project to the hippocampus, while those in the horizontal limb and nucleus basalis mainly project to the neocortex. acnp.org The nucleus basalis of Meynert is considered a primary cholinergic output of the CNS, with widespread projections to the neocortex. wikipedia.org

Brainstem Cholinergic Systems

Cholinergic neurons in the brainstem, particularly within the pontomesencephalic tegmentum, also give rise to widespread projections, primarily innervating the thalamus, basal ganglia, and basal forebrain. wikipedia.orgfrontiersin.orgacnp.org The main brainstem cholinergic nuclei are the pedunculopontine tegmental nucleus (PPT) and the laterodorsal tegmental nucleus (LDT). wikipedia.orgfrontiersin.org These nuclei are involved in regulating behavioral state control, including the sleep-wake cycle and arousal, and also play a role in motor systems. duke.eduneurology.orgfrontiersin.org Projections from the PPT and LDT to the thalamus, for example, influence the flow of information to the cortex and are associated with changes in responsiveness during different states of arousal. frontiersin.org Brainstem cholinergic neurons also project to areas like the deep cerebellar nuclei, pontine nuclei, locus coeruleus, raphe nucleus, lateral reticular nucleus, and inferior olive. wikipedia.org

Cholinergic Interneurons

In addition to projection neurons, this compound is also found in interneurons within the CNS. tmc.eduphysio-pedia.com These interneurons have more localized connections and modulate the activity of nearby neurons. nih.gov A prominent example is the striatal cholinergic interneurons (ChIs), which constitute a small percentage of striatal neurons but have a significant influence on striatal function, including motor control, associative learning, and reward processing. clinicsearchonline.orgplos.orgfrontiersin.orgfrontiersin.org The striatum has the highest density of cholinergic markers in the brain, largely due to these interneurons. clinicsearchonline.orgfrontiersin.org Cholinergic interneurons are also reported in some areas of the cortex and hippocampus, although their presence in primate cortex is debated compared to rodents and cats. frontiersin.orgnih.govnih.gov

Peripheral Nervous System (PNS) Cholinergic Innervation

In the PNS, this compound is the primary neurotransmitter at the neuromuscular junction, mediating communication between motor nerves and skeletal muscle. tmc.edu It also plays a critical role in the autonomic nervous system (ANS), which controls involuntary bodily functions. clevelandclinic.orgwikipedia.orgtmc.edumedscape.com

Autonomic Ganglia

This compound is the neurotransmitter released by preganglionic neurons in both the sympathetic and parasympathetic divisions of the ANS. tmc.edumedscape.comnih.govcvpharmacology.comkenhub.comwfsahq.orgteachmeanatomy.infonih.gov These preganglionic fibers synapse with postganglionic neurons within autonomic ganglia. medscape.comnih.govcvpharmacology.comkenhub.comteachmeanatomy.info Fast synaptic transmission within these ganglia is primarily mediated by this compound acting on nicotinic this compound receptors (nAChRs) located on the postganglionic neurons. nih.govcvpharmacology.comwfsahq.orgnih.gov

In the parasympathetic nervous system, preganglionic neurons originate in the brainstem and sacral spinal cord and typically have long axons that synapse in ganglia located near or within the target organs. cvpharmacology.comkenhub.comteachmeanatomy.info In the sympathetic nervous system, preganglionic neurons originate in the thoracic and lumbar spinal cord and have shorter axons that synapse in paravertebral ganglia (sympathetic chain ganglia) or prevertebral ganglia. medscape.comcvpharmacology.comkenhub.comteachmeanatomy.info this compound transmission at these ganglia is essential for relaying signals that regulate various visceral functions. nih.govcvpharmacology.com

Here is a summary of the anatomical distribution of key cholinergic neuron populations:

Location (CNS)Nuclei/Cell GroupsMajor ProjectionsNotes
Basal Forebrain Medial Septum, Vertical and Horizontal Limbs of Diagonal Band, Nucleus Basalis, Substantia InnominataCerebral Cortex, Hippocampus, Amygdala, Olfactory BulbMajor source of cortical and hippocampal cholinergic innervation. clinicsearchonline.orgwikipedia.orgnih.gov Involved in cognition, arousal, attention, memory. clinicsearchonline.orgwikipedia.orgfrontiersin.org
Brainstem (Pontomesencephalic Tegmentum) Pedunculopontine Tegmental Nucleus (PPT), Laterodorsal Tegmental Nucleus (LDT)Thalamus, Basal Ganglia, Basal Forebrain, Deep Cerebellar Nuclei, Brainstem Motor Areas, Spinal CordInvolved in arousal, sleep-wake cycle, motor control. wikipedia.orgduke.edufrontiersin.orgneurology.orgfrontiersin.org
Striatum Cholinergic Interneurons (scattered)Local modulation within Striatum (onto MSNs and other interneurons)Highest density of cholinergic markers in the brain. clinicsearchonline.orgfrontiersin.org Involved in motor control, learning, reward processing. plos.orgfrontiersin.orgfrontiersin.org
Cerebral Cortex Cholinergic Interneurons (species-dependent)Local modulation within CortexPresence debated in primates, reported in rodents and cats. frontiersin.orgnih.govfrontiersin.org
Hippocampus Cholinergic Interneurons (species-dependent)Local modulation within HippocampusReported in some species. nih.gov
Other CNS Areas Medial Habenula, Parabigeminal Nucleus, Hypothalamus, Olfactory Bulb, Cranial Motor Nuclei, Spinal Motor NeuronsVaried, often local or specific pathwaysSmaller populations with diverse roles. clinicsearchonline.orgum.esfrontiersin.org
Location (PNS)Neuron TypeProjection TargetNeurotransmitterReceptors at Target
Neuromuscular Junction Motor NeuronSkeletal MuscleThis compoundNicotinic this compound Receptors (N1 subtype) tmc.edunih.gov
Autonomic Ganglia Preganglionic Neuron (Sympathetic & Parasympathetic)Postganglionic Neuron Cell BodyThis compoundNicotinic this compound Receptors (N2 subtype) nih.govcvpharmacology.comwfsahq.orgnih.gov
Parasympathetic Postganglionic Postganglionic NeuronTarget Organs (smooth muscle, glands, cardiac muscle)This compoundMuscarinic this compound Receptors tmc.educvpharmacology.comwfsahq.orgnih.govnih.gov
Sympathetic Postganglionic (exceptions) Postganglionic NeuronSweat Glands, Erector Pili Muscles, some blood vessels in musclesThis compoundMuscarinic this compound Receptors tmc.edumedscape.comwfsahq.orgnih.govteachmeanatomy.info
Neuromuscular Junction

The neuromuscular junction (NMJ) is a specialized synapse where motor neurons communicate with muscle fibers to initiate voluntary movement. clevelandclinic.orgwikipedia.orgnih.govmhanational.org this compound serves as the primary neurotransmitter at the vertebrate NMJ. wikipedia.orgnih.govwikipedia.org When an action potential reaches the motor neuron terminal, it triggers the release of ACh into the synaptic cleft. wikipedia.orgnih.govtmc.edusavemyexams.com This release is a calcium-dependent process involving the fusion of synaptic vesicles containing ACh with the presynaptic membrane, a process facilitated by the SNARE protein system. nih.govtmc.edu

At the postsynaptic membrane of the muscle fiber, ACh binds to nicotinic this compound receptors (nAChRs). wikipedia.orgnih.govwikipedia.org These receptors are ligand-gated ion channels composed of five polypeptide subunits, typically including two or more alpha subunits. nih.govoup.com The binding of two ACh molecules to the nAChR causes a conformational change, opening the ion channel and allowing an influx of sodium ions into the muscle cell. wikipedia.orgnih.govwikipedia.org This influx depolarizes the muscle fiber membrane, generating an end-plate potential (EPP) which can trigger voltage-gated sodium channels and initiate a muscle action potential, leading to muscle contraction. wikipedia.orgwikipedia.orgfrontiersin.org The density of nAChRs at the muscle end plate is remarkably high, estimated at 10,000–20,000 μm⁻². oup.com This high density is aided by the folded structure of the junctional folds in the postsynaptic membrane. oup.comfrontiersin.org

The action of ACh at the NMJ is rapid and brief due to its swift hydrolysis in the synaptic cleft by the enzyme acetylcholinesterase (AChE). nih.govtmc.edusavemyexams.comfrontiersin.orgmetu.edu.tr AChE breaks down ACh into acetate (B1210297) and choline, with choline being recycled back into the presynaptic terminal for the synthesis of new ACh. tmc.edusavemyexams.commetu.edu.trjove.com

Cholinergic Neuron Subtype Diversity and Characterization

Cholinergic neurons exhibit significant diversity in their location, morphology, electrophysiological properties, and projection patterns, contributing to their varied functional roles throughout the nervous system. frontiersin.orgnih.govnih.govresearchgate.net These neurons are found in discrete regions but project widely across the brain. frontiersin.org

In the central nervous system, cholinergic neurons are located in several key areas, including the basal forebrain, striatum, mesopontine tegmentum, medial habenular nucleus, cerebral cortex, hypothalamus, and olfactory bulb. frontiersin.orgrndsystems.compnas.org Basal forebrain cholinergic neurons (BFCNs), which provide the primary cholinergic input to the cerebral cortex and hippocampus, are a major population. tmc.edunih.govfrontiersin.orgoup.comnih.gov These BFCNs can be segregated into subtypes based on their electrophysiological properties, such as early-firing and late-firing neurons. frontiersin.org

Striatal cholinergic interneurons (CINs) represent another significant population, playing fundamental roles in fine-tuning brain function. frontiersin.orgnih.govresearchgate.net CINs demonstrate diversity in their baseline activity levels, with higher activity noted in the dorsomedial striatum compared to the ventrolateral striatum. frontiersin.orgnih.govresearchgate.net This functional diversity is supported by genetic variations, with individual CINs expressing different levels of cholinergic markers like choline acetyltransferase (ChAT), vesicular this compound transporter (VAChT), and the high-affinity choline transporter (ChT). jove.comfrontiersin.orgrndsystems.comjove.com

Diversity in cholinergic neurons is established during development, influenced by different embryonic origins and transcriptional programs. frontiersin.orgnih.govnih.gov For instance, cholinergic neurons in the striatum and basal forebrain originate from various proliferative zones in the embryonic brain. frontiersin.orgnih.govnih.gov

Some cholinergic neuron subtypes also exhibit the capacity for co-release or co-transmission of other neurotransmitters. nih.gov For example, striatal cholinergic interneurons and neurons in the medial habenula can co-release ACh and glutamate (B1630785), while cortical cholinergic interneurons may co-transmit ACh and GABA. nih.gov

Commonly used markers for identifying cholinergic neurons include Choline Acetyltransferase (ChAT), the enzyme responsible for ACh synthesis, and Acetylcholinesterase (AChE), the enzyme that breaks down ACh. jove.comrndsystems.comjove.com The vesicular this compound transporter (VAChT) is another marker, involved in packaging ACh into synaptic vesicles. jove.comfrontiersin.orgrndsystems.comjove.com

Here is a table summarizing some key cholinergic neuron locations and characteristics:

LocationTypeKey Characteristics
Neuromuscular JunctionMotor Neurone TerminalReleases ACh to activate muscle fibers. wikipedia.orgnih.govwikipedia.org
Basal ForebrainProjection Neurons (BFCNs)Major input to cortex and hippocampus; diverse electrophysiological subtypes. tmc.edufrontiersin.orgnih.govfrontiersin.orgoup.comnih.gov
StriatumInterneurons (CINs)Fine-tune function; diverse activity levels and genetic profiles; can co-release glutamate. frontiersin.orgnih.govnih.govresearchgate.netnih.gov
BrainstemPedunculopontine & Laterodorsal TegmentumModulate function of areas like the VTA. nih.gov
Cerebral CortexInterneuronsLocal circuit neurons; can co-transmit GABA. frontiersin.orgnih.gov
Spinal CordMotor Neurons, InterneuronsControl voluntary movement and autonomic functions; exhibit transcriptomic diversity. nih.govoup.comhumancellatlas.org
Medial HabenulaNeuronsCan co-release glutamate. frontiersin.orgnih.gov

Mechanisms of Cholinergic Neurotransmission and Neuromodulation

Cholinergic signaling involves the synthesis, release, receptor binding, and breakdown of this compound. jove.comjove.com ACh functions as a fast-acting neurotransmitter at the NMJ and in autonomic ganglia, but predominantly acts as a neuromodulator in the brain, altering neuronal excitability, influencing synaptic transmission, and coordinating neuronal firing. nih.gov

Mechanisms of Cholinergic Neurotransmission and Neuromodulation

Synaptic Release and Extracellular Dynamics

The synthesis of this compound occurs in the axon terminals, catalyzed by the enzyme choline acetyltransferase (ChAT), which combines choline and acetyl-CoA. nih.govjove.comjove.com Choline is transported into the neuron via choline transporters. metu.edu.trjove.comjove.com The synthesized ACh is then transported into synaptic vesicles for storage by the vesicular this compound transporter (VAChT). tmc.edumetu.edu.trjove.comjove.com

Upon the arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of calcium ions. nih.govtmc.edusavemyexams.comjove.compharmacologyeducation.org This rise in intracellular calcium triggers the docking, fusion, and release of synaptic vesicles into the synaptic cleft, a process known as exocytosis, which is dependent on SNARE proteins and synaptotagmin. nih.govtmc.edusavemyexams.comjove.com

Once released into the synaptic cleft, ACh diffuses across the space to bind with cholinergic receptors on the postsynaptic membrane. wikipedia.orgnih.govsavemyexams.comjove.compatsnap.com The concentration and duration of ACh in the synaptic cleft are tightly regulated by acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetate. nih.govtmc.edusavemyexams.commetu.edu.trjove.comjove.compharmacologyeducation.org This rapid breakdown ensures that the postsynaptic signal is brief and precise. nih.govfrontiersin.org AChE is present at cholinergic neuroeffector and synaptic junctions, as well as in cholinergic nerve terminals. tmc.edupharmacologyeducation.org Butyrylcholinesterase (BuChE), found in plasma and other tissues, also hydrolyzes ACh, though more slowly. jove.compharmacologyeducation.org

The extracellular dynamics of ACh are crucial for its function. The rapid hydrolysis by AChE prevents prolonged receptor activation and allows for precise temporal control of signaling. nih.govfrontiersin.org

Neuromodulatory Functions in Cortical and Subcortical Circuits

In the brain, this compound primarily functions as a neuromodulator, influencing the state and responsiveness of neuronal networks. nih.gov Cholinergic projections from the basal forebrain extensively innervate the cerebral cortex and hippocampus, supporting cognitive functions such as attention, learning, and memory. tmc.edunih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov Cholinergic input is particularly dense in the superficial layers of the cortex. nih.gov

ACh modulates cortical activity across multiple timescales. nih.gov It is linked to the control of circuits underlying attention, cue detection, and memory. nih.gov Transient increases in prefrontal ACh are correlated with cue detection. nih.gov In the primary visual cortex, locally applied ACh enhances the attentional modulation of neuronal activity. nih.gov

In subcortical areas, cholinergic signaling also plays significant neuromodulatory roles. Cholinergic input from the pedunculopontine tegmental nucleus (PPTg) and laterodorsal tegmental nucleus (LDTg) is critical for modulating the function of the ventral tegmental area (VTA). nih.gov Stimulation of nAChRs and M5 muscarinic receptors increases the tonic excitability of dopaminergic neurons in the VTA. nih.gov ACh released in the VTA may potentiate glutamatergic transmission onto dopaminergic neurons through α7 nAChRs, potentially increasing burst firing. nih.gov

Cholinergic modulation in the striatum, mediated by cholinergic interneurons, influences motor control and reward processing. frontiersin.orgnih.govresearchgate.net The medial habenula-interpeduncular pathway is cholinergic and has been proposed to indirectly affect VTA neuron firing through inhibition of the PPTg. nih.gov

The neuromodulatory effects of ACh in cortical and subcortical circuits are mediated through both nicotinic and muscarinic this compound receptors, which have differing expression profiles and effects on neuronal firing depending on the brain region. wikipedia.orgnih.govfrontiersin.org

Regulation of Neuronal Excitability and Network Activity

This compound significantly influences neuronal excitability and coordinates the firing of neuronal ensembles, thereby changing the state of neuronal networks. nih.govfrontiersin.org In the cortex, ACh, primarily through muscarinic receptors, can depolarize neurons and facilitate action potential initiation. frontiersin.org This enhances cellular excitability. frontiersin.org

A key mechanism by which ACh regulates excitability is through the modulation of ion channels. For example, ACh can block a slow, low-threshold potassium current (M-current), leading to increased membrane excitability, altered spike-frequency adaptation, and changes in spike timing in response to synaptic inputs. frontiersin.org This regulation of the M-current can shift neuronal excitability between different archetypes depending on ACh levels. frontiersin.org

Cholinergic modulation also impacts network activity patterns. Computational models suggest that ACh desynchronizes spontaneous network activity. frontiersin.org Low levels of ACh, characteristic of non-rapid eye movement (nREM) sleep, may drive microcircuit activity into slow oscillations and network synchrony, while high ACh concentrations, seen during wakefulness and REM sleep, are associated with fast oscillations and network asynchrony. frontiersin.org This suggests that a dose-dependent activation of ACh can lead to a spectrum of neocortical network activity states. frontiersin.org

In the spinal cord, cholinergic interneurons regulate the excitability of motoneurons. pnas.org Activation of M2 muscarinic receptors on motoneurons by cholinergic inputs increases their excitability by reducing the action potential afterhyperpolarization. pnas.org This mechanism is important during motor behavior to ensure sufficient output from motoneurons. pnas.org

Cholinergic Influence on Synaptic Plasticity

This compound plays a crucial role in modulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is considered a cellular basis for learning and memory. frontiersin.orgplos.orgnih.gov ACh is an important regulator of synaptic plasticity in areas such as the hippocampus, cerebral cortex, and striatum. frontiersin.org

Cholinergic signaling can influence both long-term potentiation (LTP), a persistent increase in synaptic strength, and long-term depression (LTD), a persistent decrease in synaptic strength. plos.orgjneurosci.orgoup.com Activation of muscarinic receptors has been shown to lower the threshold for LTP induction. frontiersin.org In the hippocampus, cholinergic regulation of learning-induced synaptic plasticity can be mediated through muscarinic receptor activation, contributing to the strengthening of excitatory synapses. frontiersin.org Simultaneously, cholinergic activation of nicotinic receptors can enhance the strength of inhibitory synapses on hippocampal neurons. frontiersin.org

Cholinergic inputs can coordinate presynaptic and postsynaptic activities to induce timing-dependent synaptic plasticity, such as spike timing-dependent plasticity (STDP). frontiersin.orgnih.gov Nicotinic receptors are localized at both presynaptic and postsynaptic sites of glutamatergic synapses, allowing ACh to modulate activity at both locations, which is required for the induction of certain forms of plasticity. nih.govmdpi.com

Studies have shown that cholinergic activation can induce LTP in hippocampal synapses, a process that may involve astrocyte calcium elevations and subsequent astrocyte glutamate release activating metabotropic glutamate receptors. plos.org This suggests a tripartite synaptic interaction involving neurons and astrocytes in cholinergic-induced plasticity. plos.org

Cholinergic signaling also contributes to LTD. In the medial prefrontal cortex, activation of muscarinic receptors can induce LTD of excitatory synaptic transmission. oup.comfrontiersin.org This form of LTD is dependent on M1 muscarinic receptor activation and requires intracellular signaling pathways involving phospholipase C, protein kinase C, and postsynaptic calcium release. oup.com In the striatum, a sustained depression of dopaminergic transmission can be induced by metabotropic glutamate receptor stimulation, mediated by a sustained increase in this compound release from cholinergic interneurons. frontiersin.org

The influence of ACh on synaptic plasticity can be complex and context-dependent, involving interactions between different receptor subtypes and downstream signaling pathways. nih.govjneurosci.orgmdpi.com Cholinergic modulation can even convert Hebbian synaptic plasticity rules to anti-Hebbian ones under certain conditions, as observed in the dorsal cochlear nucleus where muscarinic receptor activation promotes endocannabinoid signaling. jneurosci.org

Here is a table summarizing some effects of this compound on Neuronal Excitability and Synaptic Plasticity:

Target/ProcessEffect of this compoundReceptor Type(s) Involved (where specified)Brain Region (where specified)
Neuronal ExcitabilityIncreases membrane excitability, alters spike-frequency adaptation, changes spike timing. frontiersin.orgfrontiersin.orgpnas.orgMuscarinic (M-current modulation), Nicotinic. frontiersin.orgpnas.orgCortex, Spinal Cord. frontiersin.orgfrontiersin.orgpnas.org
Network ActivityDesynchronizes spontaneous activity; influences oscillations and synchrony. frontiersin.orgNot specified in source for this effect.Neocortex. frontiersin.org
LTP Induction ThresholdLowers threshold. frontiersin.orgMuscarinic. frontiersin.orgHippocampus. frontiersin.org
Excitatory Synapse StrengthCan strengthen (LTP). frontiersin.orgplos.orgMuscarinic, involves astrocyte Ca2+. frontiersin.orgplos.orgHippocampus. frontiersin.orgplos.org
Inhibitory Synapse StrengthCan enhance. frontiersin.orgNicotinic. frontiersin.orgHippocampus. frontiersin.org
Timing-Dependent PlasticityCoordinates pre- and postsynaptic activity to induce STDP. nih.govNicotinic (α7 nAChRs). nih.govHippocampus. nih.gov
Excitatory Synapse StrengthCan weaken (LTD). oup.comfrontiersin.orgMuscarinic (M1), involves endocannabinoids. oup.comfrontiersin.orgfrontiersin.orgMedial Prefrontal Cortex, Striatum. oup.comfrontiersin.orgfrontiersin.org

Compound Names and PubChem CIDs

Long-Term Potentiation (LTP)-like Mechanisms

This compound plays a notable role in modulating long-term potentiation (LTP), a prominent form of synaptic plasticity widely considered a cellular substrate for learning and memory. frontiersin.orgpnas.org Cholinergic signaling can influence the induction and expression of LTP through various mechanisms involving both muscarinic and nicotinic receptors. frontiersin.orgnih.gov

Activation of muscarinic this compound receptors, particularly M1 receptors, has been shown to facilitate LTP induction in areas like the hippocampus and neocortex. nih.govnih.govmdpi.com This facilitation can occur through mechanisms such as the blockade of potassium conductances, disinhibition of pyramidal cells, and enhancement of NMDA receptor currents. nih.gov Studies have demonstrated that stimulating septal cholinergic inputs or applying cholinergic agonists can enhance LTP in hippocampal regions like CA1 and the dentate gyrus. nih.gov Furthermore, M1 receptor activation can enhance LTP by inhibiting postsynaptic small conductance Ca2+-activated K+ (SK) channels, which enhances NMDA receptor activation. mdpi.com Intracellular M1 receptors have also been implicated in enhancing LTP via ERK1/2 phosphorylation. mdpi.com

Nicotinic this compound receptors, especially the α7 subtype, also contribute to LTP. Activation of α7 nAChRs can enhance hippocampal LTP, potentially due to their high permeability to calcium. frontiersin.org Pharmacological activation of α7 nAChRs has been shown to increase calcium activity in hippocampal subregions and promote LTP. frontiersin.org Impaired LTP has been linked to malfunctioning α7 nAChRs. frontiersin.org

Cholinergic modulation of LTP is not uniform across all brain regions or synaptic pathways. nih.gov For instance, while nAChR stimulation can promote LTP in several areas, it can also reduce calcium levels in prefrontal cortical dendrites by facilitating GABA release. nih.gov Muscarinic receptors, such as M3 mAChRs, have been implicated in facilitating long-term depression (LTD) in some cortical areas, highlighting the complexity and regional specificity of cholinergic effects on synaptic plasticity. nih.gov

Astrocytes, non-neuronal cells, also participate in cholinergic modulation of synaptic plasticity. Cholinergic stimulation of astrocytic nAChRs can lead to increased intracellular calcium, which can contribute to LTP when coinciding with postsynaptic activity. nih.gov

Synaptic Renormalization and Sleep-Wake States

The cholinergic system plays a significant role in the synaptic renormalization hypothesis, which proposes that sleep is essential for maintaining synaptic homeostasis by counteracting the net potentiation of synapses that occurs during wakefulness. nih.govresearchgate.netnih.gov Wakefulness is characterized by high levels of this compound, along with other neuromodulators like noradrenaline, serotonin, and histamine, while these levels are low during non-rapid eye movement (NREM) sleep. nih.govnih.gov

Computational studies suggest that the presence of high this compound levels during wakefulness promotes cellular and network dynamics that favor net synaptic potentiation through mechanisms like spike-timing dependent plasticity (STDP). nih.govresearchgate.net Conversely, the low levels of this compound during NREM sleep are associated with altered dynamics that lead to net depotentiation or downscaling of synapses. nih.govresearchgate.net This sleep-dependent downscaling is thought to be mediated, in part, by slow-wave activity (SWA) during NREM sleep, which may induce long-term depression (LTD). nih.govnih.gov

Experimental evidence supports the link between cholinergic activity and sleep-dependent synaptic changes. Sleep deprivation, which leads to increased cholinergic signaling, can selectively upscale synapses in certain neuronal populations. frontiersin.orgpnas.org This suggests that elevated cholinergic tone during wakefulness and sleep deprivation contributes to synaptic potentiation, while the reduction in cholinergic activity during NREM sleep is crucial for synaptic downscaling and the restoration of synaptic homeostasis. nih.govresearchgate.netfrontiersin.org The balance between synaptic potentiation during wake and depotentiation during sleep, influenced by fluctuating this compound levels, is considered vital for efficient memory consolidation and the capacity for future learning. pnas.orgphysiology.org

REM sleep, characterized by high this compound levels similar to wakefulness, has also been implicated in synaptic plasticity and memory consolidation. pnas.orgmedrxiv.org Elevated this compound during REM sleep may facilitate the saving of memory traces relayed during SWS. pnas.org

Heterosynaptic Facilitation

Heterosynaptic facilitation involves the strengthening of a synaptic input by the activity of a different, often modulatory, input onto the same neuron. This compound is a key neuromodulator involved in heterosynaptic facilitation in various brain regions. nih.govresearchgate.net

Studies have shown that this compound can produce long-lasting increases in neural responsiveness, particularly in models of heterosynaptic facilitation where cholinergic activity enhances the strength of a second, non-cholinergic synaptic input. nih.gov This has been observed in the cortex, hippocampus, and visual cortex. nih.govoup.comnih.gov

In the adult visual cortex, endogenous this compound facilitates thalamocortical LTP through heterosynaptic mechanisms. oup.comnih.gov This facilitation involves increasing the magnitude of potentiation and converting transient potentiation into stable LTP. oup.comnih.gov This effect is mediated by muscarinic receptors and occurs when cholinergic stimulation is delivered within a specific time window following the induction stimulus. oup.comnih.gov

Presynaptic nicotinic this compound receptors located on non-cholinergic terminals (such as glutamatergic or GABAergic terminals) are also crucial for heterosynaptic modulation. nih.govresearchgate.net Activation of these presynaptic nAChRs by this compound released from neighboring cholinergic neurons can modulate the probability of neurotransmitter release from these terminals, thereby influencing synaptic strength. researchgate.net This dynamic control by the cholinergic system on glutamatergic and GABAergic receptors at nerve terminals is thought to be important for various forms of synaptic plasticity. researchgate.net

Heterosynaptic mechanisms involving this compound also regulate dopamine (B1211576) release in areas like the nucleus accumbens. elifesciences.org this compound interneurons can critically regulate local terminal dopamine release through the activation of nAChRs on dopamine terminals. elifesciences.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound187
Acetylcholinesterase14
Scopolamine (B1681570)5037
Carbachol2565
Pirenzepine4833
Methoctramine4169
Nicotine (B1678760)894
Rivastigmine50806
Physostigmine6056
Neostigmine4451
Donepezil3152

Data Table (Illustrative - based on search result descriptions, not raw numerical data)

Mechanism/ProcessBrain Region AffectedCholinergic Receptor Type InvolvedEffect on Synaptic PlasticitySource (Illustrative)
LTP-like mechanismsHippocampus (CA1, DG)Muscarinic (M1), Nicotinic (α7)Enhancement of LTP induction and magnitude nih.govfrontiersin.orgnih.govmdpi.com
LTP-like mechanismsVisual Cortex (V1)MuscarinicFacilitation of thalamocortical LTP oup.comnih.gov
LTD inductionVisual CortexMuscarinic (M3)Facilitation of LTD nih.gov
Synaptic Renormalization (Wake)CortexThis compound (High levels)Promotes net synaptic potentiation nih.govresearchgate.netnih.gov
Synaptic Renormalization (NREM Sleep)CortexThis compound (Low levels)Promotes net synaptic depotentiation/downscaling nih.govresearchgate.netnih.gov
Heterosynaptic FacilitationCortex, HippocampusNicotinic, MuscarinicStrengthening of non-cholinergic inputs nih.govresearchgate.netoup.comnih.gov
Heterosynaptic Modulation of ReleaseNucleus AccumbensNicotinic (α6-containing)Regulation of dopamine release from non-cholinergic terminals elifesciences.org

Physiological and Developmental Roles of Acetylcholine

Cholinergic Regulation of Central Nervous System Functions

Acetylcholine (B1216132) exerts significant influence over a wide array of functions within the central nervous system (CNS). Cholinergic projections from areas such as the basal forebrain and the mesopontine tegmentum innervate various brain regions, including the cerebral cortex, hippocampus, basal ganglia, and thalamus, mediating diverse effects. nih.govclevelandclinic.orgtmc.edu

Cognitive Processes: Attention, Learning, and Memory

This compound is fundamentally involved in cognitive processes, including attention, learning, and memory. wikipedia.orgnih.govclevelandclinic.orgnumberanalytics.com Research indicates that appropriate levels of ACh are necessary for processing relevant sensory information and encoding environmental cues that guide goal-directed behavior. frontiersin.org Pharmacological studies manipulating cholinergic neurotransmission have demonstrated its importance in working memory, attention, episodic memory, and spatial memory. frontiersin.org For instance, drugs that block muscarinic this compound receptors, such as scopolamine (B1681570), can lead to a significant breakdown in cognitive function, including impaired memory and attentional performance. nih.govfrontiersin.org

This compound release in the hippocampus, a region critical for memory formation, is observed during learning and memory tasks, enhancing the consolidation of memories from short-term to long-term storage. numberanalytics.com In the prefrontal cortex, this compound modulates neuronal activity, which is crucial for attention and decision-making, thereby enhancing attentional abilities and improving learning. numberanalytics.com Cholinergic activity also contributes to cognitive flexibility, the ability to switch between different mental tasks, by influencing prefrontal cortex neurons. numberanalytics.com

Studies utilizing techniques like microdialysis and electrochemical detection have revealed dynamic changes in this compound levels in cortical areas, such as the medial prefrontal cortex, during attention-related tasks. frontiersin.orgnih.gov Transient increases in this compound have been observed in the medial prefrontal cortex during the detection of cues, and these transients appear to be superimposed over slower, tonic changes in cholinergic activity. nih.gov Furthermore, pre-cue decreases in cholinergic activity in the medial prefrontal cortex and motor cortex have been associated with subsequent cue detection, while increases in pre-cue activity were followed by missed cues. nih.gov

Research findings highlight the role of both muscarinic and nicotinic this compound receptors in memory encoding. nih.gov Studies involving localized lesions and antagonist infusions have helped delineate the anatomical locations of these cholinergic effects. nih.gov Computational models suggest that cholinergic modulation may enhance memory encoding by increasing the influence of feedforward afferent input to the cortex relative to excitatory feedback, contributing to theta rhythm oscillations, activating intrinsic mechanisms for persistent spiking, and increasing synaptic plasticity. nih.gov

Cognitive ProcessBrain Region(s) InvolvedKey Cholinergic Action(s)Research Finding Examples
AttentionPrefrontal CortexModulates neuronal activity, enhances attentional abilities, involved in cue detection.Transient ACh increases in mPFC during cue detection; pre-cue ACh levels predict detection success. frontiersin.orgnih.gov Optogenetic stimulation of BF projections to PFC improves attention. frontiersin.org
LearningHippocampus, CortexEnhances memory consolidation, improves learning mechanisms, contributes to synaptic plasticity.ACh release in hippocampus during learning tasks enhances consolidation. numberanalytics.com Activation of ACh receptors in prefrontal cortex improves learning. numberanalytics.com ACh enhances LTP in various areas. nih.gov
MemoryHippocampus, CortexPlays a significant role in formation and retrieval, involved in working, episodic, and spatial memory.Muscarinic antagonists impair memory. nih.govfrontiersin.org Deterioration of cholinergic innervation linked to memory loss in Alzheimer's. tmc.edu Both muscarinic and nicotinic receptors involved in encoding. nih.gov
Cognitive FlexibilityPrefrontal CortexInfluences neuronal activity to facilitate switching between tasks.ACh plays a role in modulating cognitive flexibility via effects on prefrontal cortex neurons. numberanalytics.com

Sleep-Wake Cycle and Arousal States

This compound plays a crucial role in regulating the sleep-wake cycle and arousal states. wikipedia.orgclevelandclinic.orgclevelandclinic.org Increased cortical this compound is associated with electroencephalographic activation and behavioral arousal, while decreased cortical this compound correlates with slow wave sleep (SWS). frontiersin.org Cholinergic signaling originating from the basal forebrain and the laterodorsal and pedunculopontine tegmental nuclei (LDT/PPT) promotes the cortically activated states of wakefulness and REM sleep. nih.govnih.gov

Cholinergic neurons in the basal forebrain are generally active during wakefulness and REM sleep and project to the cortex and hippocampus to promote fast EEG rhythms. nih.govnih.gov this compound release in the basal forebrain is highest during REM sleep, lower during quiet wakefulness, and lowest during NREM sleep. nih.gov Cortical this compound release is also increased during wakefulness and REM sleep compared to NREM sleep, supporting the role of cholinergic transmission from the basal forebrain in promoting cortical activation during these states. nih.gov

Pharmacological studies further support the importance of this compound in sleep-wake regulation. oup.com Cholinomimetics, such as this compound, nicotine (B1678760), and muscarinic receptor agonists like pilocarpine, can produce desynchronized cortical activity and increase wakefulness. oup.com Conversely, agents that reduce this compound signaling, such as the muscarinic antagonists scopolamine and atropine (B194438), can lead to immobility and EEG slow waves. oup.com

Sensory Processing and Cue Detection

This compound is involved in modulating sensory processing and cue detection. frontiersin.org It helps organisms filter the vast amounts of information received from the environment. elifesciences.org In the sensory cortex, this compound fine-tunes neuronal activity to heighten attention, which in turn aids learning and memory. elifesciences.org

Appropriate levels of this compound are required for processing relevant sensory information. frontiersin.org Studies have shown that cue-associated this compound release occurs in areas like the medial prefrontal cortex during tasks requiring cue detection. frontiersin.orgnih.gov These transient increases in this compound are linked to the detection of behaviorally significant cues and contribute to cognitive performance. nih.gov Research also indicates that this compound dynamics in sensory cortex can be driven by goal-directed actions, such as whisking or licking, during sensory detection and discrimination tasks. elifesciences.org

Cholinergic release during states of elevated alertness or focused attention enhances the processing of visual information. mdpi.com this compound influences the flow of sensory information in the cortex by increasing the gain of thalamic input, a mechanism mediated by nicotinic receptors, thereby enhancing contrast sensitivity. mdpi.com

Motor Control Mechanisms

This compound plays a significant role in motor control mechanisms. nih.govCurrent time information in Lahore, PK. In the peripheral nervous system, this compound is the neurotransmitter at the neuromuscular junction, where motor neurons activate skeletal muscles, enabling voluntary movement. wikipedia.orgnih.govclevelandclinic.org

Within the CNS, the cholinergic system also influences motor control circuits. tmc.edu Muscarinic receptors are important mediators of behavior in the CNS, including their role in modulating motor control circuits in the basal ganglia. tmc.edu Interactions between this compound and dopamine (B1211576) in the striatum appear essential for normal motor control. mdpi.com Dysregulation of these interactions has been correlated with motor dysfunctions observed in conditions like Parkinson's disease. mdpi.commhanational.org Studies suggest that stimulating this compound receptors can improve motor control symptoms in Parkinson's disease patients. mhanational.org

Cholinergic neurons are also present in regions associated with the mesencephalic locomotor region (MLR) in the brainstem, a region involved in the initiation and control of locomotion. mdpi.com Cholinergic mechanisms in the spinal cord, mediated by intrinsic spinal cholinergic neurons, also play a crucial role in spinal cord function, including the early development of motor circuits. mdpi.com

This compound in Autonomic Nervous System Regulation

This compound is a major neurotransmitter in the autonomic nervous system (ANS), which regulates involuntary bodily functions. wikipedia.orgnih.govclevelandclinic.org It serves as the neurotransmitter at all autonomic ganglia for both the sympathetic and parasympathetic nervous systems. nih.govtmc.edu

Parasympathetic System Modulation

This compound is the primary neurotransmitter of the parasympathetic nervous system, often referred to as the "rest and digest" system. britannica.comwikipedia.orgphysio-pedia.compharmacologyeducation.org Postganglionic parasympathetic neurons release this compound, which then acts on muscarinic receptors on target organs to mediate parasympathetic responses. pharmacologyeducation.org

The activities of this compound within the parasympathetic nervous system affect a variety of bodily systems. britannica.com In the cardiovascular system, it acts as a vasodilator, decreases heart rate, and reduces heart muscle contraction. britannica.comclevelandclinic.orgphysio-pedia.com In the gastrointestinal system, this compound increases peristalsis and the amplitude of digestive contractions. britannica.comclevelandclinic.orgphysio-pedia.com It also stimulates secretion by glands that receive parasympathetic innervation, including lacrimal, salivary, and digestive glands. britannica.comclevelandclinic.orgphysio-pedia.com this compound activity in the urinary tract decreases bladder capacity and increases voluntary voiding pressure. britannica.comphysio-pedia.com

Studies investigating this compound turnover in the heart during vagal stimulation provide insights into the modulation of parasympathetic innervation. ahajournals.org Regional variations in this compound turnover rates suggest selective modulation of neurotransmission at ganglia or neuroeffector junctions. ahajournals.org

Target Organ/SystemParasympathetic Response Mediated by this compound
Cardiovascular SystemVasodilation, decreased heart rate, decreased heart muscle contraction. britannica.comclevelandclinic.orgphysio-pedia.com
Gastrointestinal SystemIncreased peristalsis, increased amplitude of digestive contractions, increased secretions. britannica.comclevelandclinic.orgphysio-pedia.com
GlandsStimulation of secretion (e.g., tears, saliva, digestive juices). britannica.comclevelandclinic.orgphysio-pedia.com
Urinary TractDecreased bladder capacity, increased voluntary voiding pressure. britannica.comphysio-pedia.com
EyeMiosis (pupil constriction), accommodation for near vision. clevelandclinic.orgphysio-pedia.com
Male Reproductive SystemCauses erection. clevelandclinic.orgphysio-pedia.com

This compound in Immune System Modulation: The Cholinergic Anti-inflammatory Pathway

The cholinergic system plays a significant role in neuroimmune communication, helping to maintain physiological balance and homeostasis. frontiersin.org This system transmits information about the peripheral immune status to the central nervous system (CNS) and vice versa. frontiersin.org The cholinergic anti-inflammatory pathway is a mechanism describing the interactions between the CNS and the immune system, often mediated via the vagus nerve. nih.gov This pathway regulates the innate immune response to injury, pathogens, and tissue ischemia. wikipedia.org It acts as a braking mechanism on the innate immune response, protecting the body from damage that can occur if localized inflammation spreads systemically. wikipedia.org

Role of α7 Nicotinic this compound Receptors in Immune Cells

The alpha-7 nicotinic this compound receptor (α7 nAChR) is a crucial target in the cholinergic anti-inflammatory pathway. nih.gov It is expressed on the cell membrane of macrophages and other cytokine-secreting cells. wikipedia.org Activation of α7 nAChR on immune cells effectively diminishes the production of pro-inflammatory cytokines and helps restore disturbed immune cell function. nih.gov Binding of this compound to α7 nAChR triggers intracellular signal transduction that inhibits the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and promotes the release of anti-inflammatory cytokines, such as interleukin-10 (IL-10). wikipedia.orgnih.govmdpi.com This suggests that cholinergic regulation of immune cell function may be mediated, at least in part, via α7 nAChR-driven pathways. mdpi.com Evidence also suggests the potential utility of α7 nAChR agonists as immunomodulatory agents. mdpi.com

The classic α7 nAChR is typically a homomeric pentamer composed of five identical α7 subunits, forming a central pore with high permeability for calcium. nih.gov While originally studied as a neuronal receptor, α7 nAChR is also expressed in various non-neuronal cells, including T-cells, macrophages, and dendritic cells. mdpi.comfrontiersin.org In immune cells, α7 nAChRs appear to function more as metabotropic receptors rather than canonical ionotropic channels. mdpi.com

Cholinergic System Components in Immune Cells

Immune cells possess the machinery for a functional cholinergic system, expressing most of its components. nih.gov These components include this compound (ACh), the ACh-synthesizing enzyme choline (B1196258) acetyltransferase (ChAT), muscarinic (mAChRs) and nicotinic (nAChRs) this compound receptors, and acetylcholinesterase (AChE), the enzyme that degrades ACh. frontiersin.orgnih.govfrontiersin.orgjst.go.jp

T and B cells, macrophages, and dendritic cells have all been shown to express these components. nih.govfrontiersin.orgjst.go.jp Studies using transgenic mice have confirmed ChAT expression in T and B cells, dendritic cells, and macrophages. frontiersin.org Immune cells generally express all five mAChR subtypes (M1–M5) and neuron-type nAChR subunits including α2, α5, α6, α7, α9, α10, β2, and β4. jst.go.jpnih.gov The expression pattern and levels of these receptors can vary depending on the tissue and its immunological status. jst.go.jp

Activation of T cells, such as through T-cell receptor/CD3-mediated pathways, can upregulate ChAT mRNA expression and ACh synthesis, indicating that the lymphocytic cholinergic system contributes to the regulation of immune function. frontiersin.org Toll-like receptor agonists can also induce ChAT expression in dendritic cells and macrophages. nih.gov

Here is a table summarizing the presence of cholinergic system components in various immune cells:

Immune Cell TypeThis compound (ACh)Choline Acetyltransferase (ChAT)Acetylcholinesterase (AChE)Muscarinic Receptors (mAChRs)Nicotinic Receptors (nAChRs)
T CellsExpressed frontiersin.orgjst.go.jpExpressed nih.govfrontiersin.orgjst.go.jpExpressed nih.govfrontiersin.orgjst.go.jpExpressed (M1-M5) frontiersin.orgjst.go.jpExpressed (α2, α5, α6, α7, α9, α10, β2, β4) jst.go.jpnih.govmdpi.com
B CellsExpressed frontiersin.orgjst.go.jpExpressed nih.govfrontiersin.orgjst.go.jpExpressed nih.govfrontiersin.orgjst.go.jpExpressed (M1-M5) frontiersin.orgjst.go.jpExpressed (α2, α5, α6, α7, α9, α10, β2, β4) jst.go.jpnih.govmdpi.com
MacrophagesExpressed frontiersin.orgjst.go.jpExpressed nih.govfrontiersin.orgjst.go.jpExpressed nih.govjst.go.jpExpressed (M1-M5) jst.go.jpExpressed (α7 primarily, others) nih.govmdpi.comjst.go.jp
Dendritic Cells (DCs)Expressed nih.govjst.go.jpExpressed nih.govfrontiersin.orgjst.go.jpExpressed nih.govjst.go.jpExpressed (M1-M5) jst.go.jpExpressed (α7 primarily, others) mdpi.comjst.go.jp
MonocytesExpressed jst.go.jpExpressed jst.go.jpExpressed (M1-M5) jst.go.jpExpressed (α9α10, others) mdpi.comjst.go.jp

Non-Neuronal this compound Production and Release in Immune Contexts

Beyond neuronal sources, this compound is also produced by non-neuronal cells, including those of the immune system. nih.govmdpi.comusp.br This non-neuronal cholinergic system is expressed in a variety of mammalian cells, suggesting ACh functions not only as a neurotransmitter but also as a local regulator. mdpi.com Immune cells have the capability to synthesize ACh and release it directly, in contrast to neuronal cells which store ACh in vesicles before release. frontiersin.org

T cells, particularly CD4+ T lymphocytes, are considered a major source of ACh in the blood. mdpi.com In T lymphocytes, ACh levels have been found to be higher than in B cells. mdpi.com Activation of T cells can lead to increased ACh synthesis and release. mdpi.com Macrophages and dendritic cells also have the potential for ChAT-catalyzed ACh synthesis upon activation with stimuli like LPS. frontiersin.org

Because of its rapid degradation by acetylcholinesterase, ACh synthesized and released from immune cells typically acts locally in an autocrine (on the same cell) and/or paracrine (on nearby cells) fashion. jst.go.jp This local action on muscarinic and nicotinic receptors on immune cells modifies immune function. jst.go.jp Non-neuronal this compound is involved in immune functions and can influence basic cell functions like proliferation, differentiation, cytoskeletal organization, cell-cell contact, locomotion, and migration. usp.br

Roles in Neurodevelopment and Circuit Formation

This compound plays a critical role throughout cortical and subcortical brain development, contributing to neuronal maturation, guiding circuit formation, and refining synaptic connections. frontiersin.orgnih.gov Cholinergic nuclei appear and extend projections during embryonic stages of brain development. frontiersin.orgnih.gov Early patterns of spontaneous neuronal activity, which can be influenced by modulatory systems like this compound, are important for various neurodevelopmental processes and the proper formation of neuronal circuits. frontiersin.org

Neuronal Maturation and Differentiation

Studies examining receptor expression, ACh synthesis markers, and the effects of genetic knockdown of receptor types support a critical role for ACh in promoting neuronal maturation and differentiation. frontiersin.orgnih.govresearchgate.net this compound can influence basic cell functions, including cell differentiation. fishersci.co.uk Nicotinic receptors have been shown to have a role in neural developmental processes such as neurite outgrowth and differentiation. researchgate.net Muscarinic receptor activation during early developmental stages can also regulate the development of ascending dopamine systems in the striatum. frontiersin.orgnih.gov

Axonal Guidance and Synaptogenesis

This compound contributes to guiding circuit formation and refining synaptic connections during neurodevelopment. frontiersin.orgnih.gov Acetylcholinesterase (AChE), the enzyme responsible for rapidly breaking down ACh, is expressed in the developing primate brain during periods when connections are being wired. frontiersin.orgnih.gov Transient expression of AChE in thalamic neuron axon terminals projecting to specific cortical areas during late embryonic development and early postnatal weeks in rhesus macaques suggests a potential role in guiding thalamic afferents to the cortex. frontiersin.orgnih.gov this compound also influences cytoskeletal organization and cell-cell contact, which are important for processes like axonal guidance and synaptogenesis. usp.brfishersci.co.uk

Excitatory-Inhibitory Balance Establishment

This compound (ACh) plays a crucial and multifaceted role in the establishment and modulation of the excitatory-inhibitory (E/I) balance within neural circuits, a process critical for proper brain development and function. This balance is essential for preventing hyperexcitable networks and ensuring precise neural signaling and circuit stability. ebsco.commdpi.commdpi.com

During early development, ACh contributes significantly to processes such as axonal guidance, circuit formation, and circuit refinement, all of which are integral to establishing appropriate E/I ratios. frontiersin.org Research indicates that both nicotinic and muscarinic this compound receptors are functional during development and contribute to central nervous system maturation. frontiersin.org For instance, activation of muscarinic receptors on neural precursors can promote neuronal differentiation. frontiersin.org Furthermore, nicotinic receptors, particularly those containing α3 or α7 subunits, have been shown to regulate the developmental transition of GABA currents from excitatory to inhibitory in regions like the spinal cord, ciliary ganglion, and mouse hippocampus. frontiersin.org

This compound's influence on the E/I balance is often mediated by its differential effects on excitatory and inhibitory neurons and their synapses, which can be cell-type specific and depend on the subtype of cholinergic receptor involved. frontiersin.org Studies have demonstrated that ACh can modulate both glutamatergic (excitatory) and GABAergic (inhibitory) synapses. nih.gov For example, in the hippocampus, ACh has been shown to suppress feed-forward inhibition and enhance the E/I ratio in the mossy fiber pathway. plos.org This effect involves a substantial depression of feed-forward inhibitory transmission, alongside a smaller depression of excitatory transmission at mossy fiber synapses. plos.org This action contributes to increasing the excitability of CA3 pyramidal neurons. plos.org

The impact of ACh on E/I balance can also exhibit regional specificity. In the hypothalamus, under conditions of reduced glutamate (B1630785) excitation, ACh can surprisingly emerge as the major excitatory neurotransmitter, helping to maintain the E/I balance. jneurosci.orgnih.gov This compensatory mechanism involves the upregulation of ACh receptors and represents a form of neuronal plasticity in response to altered neurotransmitter activity. jneurosci.orgnih.gov

In the cortex, cholinergic signaling influences the E/I balance by affecting the excitability of different neuronal populations. Low concentrations of ACh can differentially tune the excitability of layer 4 excitatory and inhibitory neurons and their synaptic microcircuits, depending on the specific expression of muscarinic and nicotinic receptors on these cells. frontiersin.org In the prelimbic cortex, nicotinic this compound receptors are considered crucial for fine-tuning the E/I balance. nih.gov Studies using mice lacking β2-nAChRs have revealed significant alterations in the prefrontal E/I balance, highlighting the importance of these receptors in maintaining this equilibrium. nih.gov

Furthermore, endogenous synaptically released ACh can differentially modulate excitatory and inhibitory inputs to enhance the E/I ratio in a pathway-specific manner. In the CA1 region of the hippocampus, synaptically released ACh equally depresses excitatory inputs from the Schaffer collateral and temporoammonic pathways. However, feedforward inhibition in the temporoammonic pathway is more sensitive to cholinergic modulation, leading to a selective increase in the E/I ratio for this pathway. biorxiv.org This differential effect is mediated by the engagement of distinct feedforward interneuron subpopulations and specific muscarinic receptor subtypes (M3 and M4). biorxiv.org

Disruptions in the delicate E/I balance during critical periods of development are strongly implicated in the pathogenesis of various neurological and neurodevelopmental disorders, often leading to the formation of hyperexcitable neural networks. mdpi.commdpi.com The modulatory role of ACh in establishing and maintaining this balance is therefore fundamental for healthy brain function throughout life.

Data Table: Examples of this compound's Modulation of E/I Balance

Brain Region/PathwayThis compound Effect on E/I BalanceKey Mechanism(s) InvolvedResearch Finding Source
Hippocampal Mossy FiberEnhances E/I ratioSuppresses feed-forward inhibition more than excitatory transmission plos.org
Hypothalamus (Glutamate Blockade)Becomes major excitatory neurotransmitter, supports E/I balanceUpregulation of ACh receptors, neuronal plasticity jneurosci.orgnih.gov
Prelimbic CortexCrucial for tuning E/I balanceInvolvement of nicotinic this compound receptors (e.g., β2-nAChRs) nih.gov
Hippocampal CA1 (Temporoammonic)Selectively increases E/I ratioGreater depression of feedforward inhibition compared to excitatory input biorxiv.org
Layer 4 CortexDifferentially tunes excitability of excitatory and inhibitory neuronsCell-type specific expression of muscarinic and nicotinic receptors at low concentrations frontiersin.org

Advanced Methodologies in Acetylcholine Research

Techniques for Cholinergic Neuron Identification and Mapping

Identifying cholinergic neurons within complex neural circuits is fundamental to understanding their function and connectivity. Several techniques leverage the specific molecular machinery involved in acetylcholine (B1216132) synthesis and packaging.

In Situ Hybridization (ChAT mRNA)

In situ hybridization (ISH) is a technique used to detect specific messenger RNA (mRNA) sequences within tissue sections, providing information about gene expression at the cellular level. For identifying cholinergic neurons, ISH targeting ChAT mRNA is commonly employed. um.esnih.gov Since ChAT is the rate-limiting enzyme in this compound synthesis, the presence of ChAT mRNA is a strong indicator of a neuron's capacity to produce this compound.

Studies using ISH for ChAT mRNA have confirmed the distribution of cholinergic neurons in various brain regions, including the basal forebrain, striatum, and brainstem nuclei, consistent with findings from immunohistochemistry. um.esnih.govcarlosibanezlab.se ISH allows for the visualization of neurons actively transcribing the ChAT gene. In some cases, ISH for ChAT mRNA can reveal a higher percentage of potentially cholinergic neurons compared to ChAT immunohistochemistry, suggesting that some neurons may transcribe the mRNA but have lower levels of detectable protein at a given time. um.es For instance, a study in the human spinal cord showed that almost all large motor neurons had positive signals for ChAT mRNA (average 98%), while immunohistochemistry stained a slightly lower percentage (average 67%). um.es

Single-Cell Transcriptomics for Cholinergic Neuron Heterogeneity

Single-cell transcriptomics, such as single-cell RNA sequencing (scRNA-seq), allows for the analysis of gene expression profiles of individual cells. This powerful technique has revealed significant heterogeneity within neuronal populations, including those that are broadly classified as cholinergic. By analyzing the entire transcriptome of single cholinergic neurons, researchers can identify distinct molecular subtypes based on their unique gene expression patterns. plos.orgnih.govnih.govbiorxiv.org

Single-cell transcriptomics has demonstrated that even within defined cholinergic areas, individual neurons can exhibit remarkably distinct gene expression profiles. plos.orgnih.gov For example, a study in the arcuate nucleus of the hypothalamus used single-cell qRT-PCR and single-cell whole transcriptome amplification to show that cholinergic neurons were neurochemically heterogeneous, with some co-expressing transcripts for enzymes involved in the synthesis of other neurotransmitters like GABA and glutamate (B1630785), as well as neuropeptides. plos.orgnih.gov This level of detail provided by single-cell transcriptomics allows for a more nuanced understanding of the diverse functions and potential co-transmission properties of different cholinergic neuron subtypes. plos.orgnih.gov

Electrophysiological Fingerprinting of Cholinergic Subtypes

Electrophysiological recording techniques measure the electrical activity of neurons, providing insights into their excitability, firing patterns, and synaptic integration. By combining electrophysiological recordings with molecular identification methods, researchers can establish "electrophysiological fingerprints" for different neuronal subtypes, including cholinergic neurons. nih.gov While directly identifying cholinergic neurons based solely on electrophysiology can be challenging, combining patch-clamp recordings with post-hoc immunohistochemistry for ChAT or VAChT, or using genetically encoded markers for targeted recording in transgenic animals, allows for the correlation of electrical properties with cholinergic identity. researchgate.net

Studies have utilized electrophysiological recordings to characterize the distinct firing properties of cholinergic neurons in various brain regions. researchgate.netjneurosci.org Furthermore, integrating electrophysiological data with single-cell transcriptomic information allows for a deeper understanding of how the expression of ion channels, receptors, and other proteins contributes to the unique electrical characteristics of different cholinergic subtypes. nih.gov This combined approach helps to functionally validate the molecular heterogeneity revealed by transcriptomics and provides a more complete picture of cholinergic neuron diversity.

Measurement of this compound Dynamics In Vivo and In Vitro

Measuring the concentration and dynamics of this compound in biological systems is crucial for understanding its release, metabolism, and signaling under different physiological and pathological conditions.

Microdialysis Coupled with Analytical Techniques (e.g., HPLC-ECD)

Microdialysis is a widely used technique for continuously monitoring extracellular levels of neurotransmitters, including this compound, in the brains of living animals (in vivo) or in in vitro preparations. nih.govresearchgate.netbiorxiv.org The technique involves implanting a small probe with a semi-permeable membrane into the tissue of interest. Perfusion fluid is pumped through the probe, and small molecules like this compound diffuse across the membrane into the fluid, which is then collected for analysis. nih.gov

A common and sensitive method for analyzing this compound in microdialysate samples is High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD). nih.govresearchgate.netresearchgate.netamuzainc.comnih.gov HPLC separates this compound from other compounds in the sample, and the ECD measures the compound based on its electrochemical properties. nih.govresearchgate.net Due to the low concentration of this compound in the extracellular space and its rapid degradation by acetylcholinesterase (AChE), cholinesterase inhibitors are often added to the microdialysis perfusion fluid to prevent this compound breakdown and improve detection sensitivity. nih.govresearchgate.net However, it is important to note that excessive AChE inhibition can potentially elevate this compound levels artificially. nih.gov

HPLC-ECD systems for this compound analysis typically involve an enzymatic step where this compound is converted into an electroactive compound, often through the action of AChE and choline (B1196258) oxidase, which produces hydrogen peroxide that is then detected electrochemically. researchgate.netumich.edu This method offers high sensitivity and selectivity for this compound quantification. researchgate.netnih.gov While microdialysis provides valuable information about tonic (baseline) this compound levels and slower changes, its temporal resolution is typically in the range of minutes, which is slower than the rapid dynamics of neurotransmitter release and signaling. nih.govbiorxiv.org

In addition to in vivo applications, microdialysis and HPLC-ECD can also be adapted for in vitro studies, such as measuring this compound release from tissue slices or cell cultures. nih.govplos.org Furthermore, advancements in analytical techniques, such as coupling microdialysis with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offer even greater sensitivity and the ability to simultaneously measure multiple neurochemicals. researchgate.netumich.edu

Electrochemical Methods (Voltammetry/Amperometry)

Electrochemical methods, such as voltammetry and amperometry, provide valuable tools for monitoring neurotransmitter dynamics, including this compound, often in real-time. nih.govstrategian.comnih.gov These techniques utilize an electrode where a charge-transfer process occurs, generating measurable potentials or currents that can be related to the concentration of substances in the surrounding solution. nih.gov

Amperometry involves measuring the current at a constant potential difference applied between a working electrode and a reference electrode. researchgate.net The current between the working and counter electrodes indicates the analyte concentration as the reaction progresses. researchgate.net Voltammetry, including techniques like cyclic voltammetry, involves periodically changing the potential difference between the working and reference electrodes and monitoring the resulting current. researchgate.net

While traditionally used for monitoring extrasynaptic neurotransmitter levels, advances in nanoelectrodes are pushing these techniques towards synaptic measurements, allowing for spatially resolved electrochemical analysis in the narrow synaptic cleft. nih.govstrategian.com

For this compound detection specifically, many electrochemical biosensors utilize a bienzyme approach, co-immobilizing acetylcholinesterase (AChE) and choline oxidase (ChoX) onto a single electrode. researchgate.net ACh is rapidly degraded by AChE into choline, and choline oxidase then catalyzes the oxidation of choline, producing hydrogen peroxide, which is electrochemically detectable. researchgate.net This approach allows for the measurement of extracellular ACh by detecting its metabolite, choline. researchgate.net

Despite the challenges posed by the low concentration of ACh in the brain (typically 0.1–1 μM in the CNS) and its rapid metabolism by AChE, electrochemical methods offer the advantage of monitoring real-time neurotransmission. nih.govstrategian.comnih.gov They are particularly valuable for assessing cholinergic turnover in vivo by quantifying choline levels, which are linearly related to ACh levels. nih.gov

Genetically-Encoded Fluorescent Biosensors and Fiber Photometry

Genetically-encoded fluorescent biosensors represent a significant advancement in the ability to visualize and monitor neurotransmitter dynamics in living systems with high spatiotemporal resolution. nih.govfrontiersin.org These biosensors are engineered proteins that change their fluorescence properties upon binding to a specific neurotransmitter. frontiersin.org For this compound, biosensors have been developed, often based on G protein-coupled receptors (GPCRs), where the binding of ACh induces a conformational change in the receptor, leading to a change in the fluorescence of an attached fluorescent protein, such as circularly permuted GFP (cpGFP). nih.govfrontiersin.org

Fiber photometry is an optical technique commonly used in conjunction with genetically-encoded biosensors to record fluorescent signals from specific cell populations or brain regions in awake, freely behaving animals. frontiersin.orgnih.gov This method involves implanting a fiber optic cannula into the brain region of interest, allowing light to be delivered to excite the fluorescent biosensor and collecting the emitted fluorescence. nih.govresearchgate.net Changes in fluorescence intensity reflect changes in the concentration of the target neurotransmitter. frontiersin.org

The combination of genetically-encoded this compound sensors and fiber photometry allows researchers to directly monitor cholinergic signals in real-time during various behaviors. nih.govresearchgate.net For example, optimized this compound sensors like GACh (GPCR-Activation‒Based-ACh) have enabled sensitive detection of single-trial ACh dynamics in multiple brain regions in mice during a variety of behaviors. nih.gov This approach overcomes some limitations of traditional methods like microdialysis, which have lower temporal resolution and lack cell-type specificity. nih.govnih.gov

Brain Tissue Fixation for this compound Quantification

Accurate quantification of this compound levels in brain tissue requires rapid inactivation of enzymes that synthesize or degrade ACh to prevent post-mortem changes. The primary enzymes of concern are choline acetyltransferase (ChAT), which synthesizes ACh, and acetylcholinesterase (AChE), which rapidly hydrolyzes ACh. nih.govplos.org

Brain tissue fixation methods aim to instantly halt enzymatic activity at the time of sacrifice. Microwave irradiation is a widely used technique for this purpose. nih.govoup.com By rapidly heating the brain tissue, microwave irradiation denatures enzymes like AChE and ChAT, preserving in vivo levels of ACh and choline. nih.govoup.com Studies have shown that short periods of microwave irradiation (e.g., 5.5 seconds for rats and 3 seconds for mice using a 750 W oven) can effectively inactivate these enzymes. nih.gov

Following rapid fixation, various analytical techniques can be used to quantify ACh levels in the tissue, including high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS/MS). nih.govoup.com These methods allow for the separation, identification, and quantification of ACh and its metabolites in brain homogenates. nih.govoup.com

Research utilizing microwave irradiation and techniques like HILIC-UPLC-MS/MS has provided valuable data on basal ACh and choline concentrations in different brain regions, such as the striatum, hippocampus, and cortex, in animal models. nih.govoup.com For instance, studies have reported basal ACh levels in the striatum of rats and mice to be significantly higher than in the hippocampus or cortex. nih.gov

Genetic, Optogenetic, and Chemogenetic Manipulations of Cholinergic Systems

Genetic, optogenetic, and chemogenetic techniques provide powerful tools to selectively manipulate the activity of specific neuronal populations, including cholinergic neurons, to investigate their roles in neural circuits and behavior. nih.govresearchgate.netfrontiersin.org

Optogenetics utilizes light-sensitive proteins, called opsins, which are genetically expressed in targeted neurons. nih.govoruen.comnih.gov By delivering light of a specific wavelength, the activity of these opsin-expressing neurons can be rapidly and precisely controlled, either excited or inhibited, with millisecond temporal resolution. nih.govoruen.comnih.gov This allows for the investigation of the causal relationship between cholinergic neuron activity and specific physiological or behavioral outcomes. oruen.comanr.fr

Chemogenetics employs engineered receptors, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), that are selectively expressed in target neurons. nih.govresearchgate.netnih.gov These receptors are activated by otherwise inert designer drugs, allowing for the modulation of neuronal activity, typically on a slower timescale compared to optogenetics, but offering sustained effects for several hours. nih.govnih.gov

By applying these techniques to cholinergic neurons, researchers can dissect the specific contributions of these cells and their projections to various brain functions. nih.govfrontiersin.orgresearchgate.net

Optogenetic Control of Cholinergic Neuron Activity

Optogenetic control of cholinergic neuron activity has been widely used to study the impact of precisely timed cholinergic signaling on downstream targets and behavior. nih.govfrontiersin.orgjneurosci.org By expressing excitatory opsins like Channelrhodopsin-2 (ChR2) in cholinergic neurons, researchers can depolarize and activate these cells with blue light, triggering endogenous ACh release. frontiersin.orgnih.gov Conversely, inhibitory opsins can be used to silence cholinergic activity. sleepmedres.org

This approach has revealed diverse effects of cholinergic activation in different brain regions. For example, optogenetic activation of cholinergic neurons in the basal forebrain, a major source of cholinergic input to the cortex and hippocampus, has been shown to modulate cortical activity, influence sensory processing, and impact behaviors related to attention and learning. researchgate.netnih.govjneurosci.org In the olfactory bulb, optogenetic activation of cholinergic neurons inhibited the spontaneous firing activity of various cell types. nih.govjneurosci.org In the striatum, activation of cholinergic interneurons has been shown to control the firing of medium spiny neurons. nih.gov Optogenetic stimulation of cholinergic projections has also been used to investigate their role in regulating peripheral inflammation. researchgate.net

The high temporal precision of optogenetics allows for the investigation of how the timing and pattern of ACh release influence neural circuit dynamics and behavior. frontiersin.orgjneurosci.org

Cell-Type Specific Expression Strategies (Cre-lox)

Achieving cell-type specific expression of optogenetic tools is crucial for selectively manipulating cholinergic neurons without affecting neighboring cell types. The Cre-lox recombination system is a widely used genetic strategy for this purpose. nih.govsleepmedres.orgfrontiersin.orgresearchgate.net

This system typically involves two components: a Cre recombinase enzyme and a DNA sequence flanked by loxP sites (floxed). frontiersin.org Cre recombinase recognizes the loxP sites and catalyzes recombination between them, leading to excision or inversion of the flanked DNA sequence. frontiersin.org

To achieve cholinergic-specific expression, transgenic mouse lines are created that express Cre recombinase under the control of a promoter specific to cholinergic neurons, such as the choline acetyltransferase (ChAT) promoter. frontiersin.orgresearchgate.netnih.gov These mice are then crossed with or injected with viral vectors containing an opsin gene that is designed for Cre-dependent expression. nih.govsleepmedres.orgfrontiersin.orgresearchgate.net A common strategy involves a "floxed STOP" cassette, where a STOP codon is placed between the promoter and the opsin gene, flanked by loxP sites. frontiersin.org In the presence of Cre recombinase (i.e., only in cholinergic neurons), the STOP codon is excised, allowing the opsin gene to be transcribed and the opsin protein to be expressed. frontiersin.org

This Cre-lox mediated approach, often combined with viral delivery of the Cre-dependent opsin construct (e.g., using adeno-associated viruses, AAVs), ensures that the optogenetic actuator is expressed almost exclusively in the targeted cholinergic neuron population. nih.govresearchgate.netdovepress.com This specificity is essential for attributing observed effects to the activity of cholinergic neurons. nih.gov

Spatiotemporal Regulation of this compound Release

Optogenetics provides unprecedented control over the spatiotemporal dynamics of this compound release. By precisely controlling the timing, duration, and location of light delivery, researchers can trigger ACh release from genetically targeted cholinergic neurons with millisecond precision. frontiersin.orgjneurosci.org

Studies using optogenetic stimulation of cholinergic neurons have demonstrated the ability to evoke rapid and transient ACh release. frontiersin.orgbiorxiv.org This allows for the investigation of the temporal characteristics of cholinergic signaling and how different patterns of activity influence downstream targets. For instance, optogenetic activation of cholinergic neurons in brain slices can evoke fast excitatory currents. jneurosci.org

Furthermore, by targeting light delivery to specific brain regions or even individual neurons and their projections, researchers can investigate the spatial aspects of ACh release and its impact on local circuits. nih.govnih.gov This capability is particularly important for understanding the concept of volume transmission, where neurotransmitters diffuse outside the synaptic cleft to act on receptors on more distant neurons or glial cells. jneurosci.org

Optogenetic studies have revealed that the spatiotemporal profile of cholinergic signaling can vary depending on the brain region and the specific cholinergic projection. nih.govjneurosci.org For example, frequency-sensitive effects of cholinergic stimulation have been observed in the olfactory bulb, while frequency-independent effects were seen on dopamine (B1211576) release in the striatum. nih.gov This highlights the diverse ways in which cholinergic modulation controls excitability in different brain areas. nih.gov

The ability to precisely control the timing and location of ACh release using optogenetics, combined with techniques for monitoring downstream responses (e.g., electrophysiology, calcium imaging, or fluorescent biosensors), provides a powerful platform for dissecting the complex spatiotemporal dynamics of cholinergic neurotransmission and its role in neural circuit function. nih.govnih.govfrontiersin.orgjneurosci.org

Chemogenetic Approaches for Cholinergic Modulation

Chemogenetics utilizes engineered receptors, often Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), to achieve cell-specific modulation of neuronal activity. DREADDs are modified G protein-coupled receptors (GPCRs), typically derived from muscarinic receptors, that are unresponsive to endogenous this compound but can be activated by synthetic ligands like Clozapine-N-Oxide (CNO) or clozapine. frontiersin.orgbiorxiv.org This technique allows for either excitation (using Gq-coupled DREADDs like hM3Dq) or inhibition (using Gi-coupled DREADDs like hM4Di) of targeted cholinergic neurons or circuits. frontiersin.orgbiorxiv.org

Chemogenetic approaches have been employed to investigate the role of specific cholinergic pathways in various brain functions. For instance, studies in transgenic rats expressing hM3Dq DREADDs in basal forebrain cholinergic neurons have shown that chemogenetic activation with CNO can modulate resting-state functional connectivity, particularly suppressing the default mode network. biorxiv.org Another study utilized chemogenetic inhibition of Pitx2+ cholinergic interneurons in the spinal cord of mice, demonstrating a reduction in motor output strength and rhythmicity during fictive locomotion. elifesciences.org This effect was found to be dependent on M2 receptor activation and subsequent regulation of Kv2.1 channels. elifesciences.org

While CNO has been widely used, research indicates that it can be metabolized back to clozapine, which may have off-target effects. frontiersin.org Newer generations of DREADD ligands and approaches are being developed to enhance specificity and minimize confounding factors.

Targeted Gene Knockout/Knockdown Models of Cholinergic Components

Targeted gene knockout and knockdown technologies are invaluable tools for understanding the necessity and function of specific cholinergic components in vivo. Gene knockout involves the complete deletion or inactivation of a target gene, creating a null mutant organism lacking the functional gene product. nih.gov Knockdown approaches, often utilizing techniques like RNA interference (RNAi) or CRISPR/Cas9 with guide RNAs, reduce the expression levels of a target gene. nih.govsdbonline.org

These methods have been applied to study various elements of the cholinergic system, including this compound receptors and enzymes involved in ACh synthesis and degradation. For example, knockout mouse models for different muscarinic (mAChRs) and nicotinic (nAChRs) this compound receptor subtypes have been generated to investigate their specific roles in cognitive processes, synaptic plasticity, and behavior. nih.gov Studies using M2 and M4 mAChR knockout mice have provided insights into the regulation of basal this compound levels and the response to pharmacological agents like scopolamine (B1681570). nih.gov

Targeted gene editing using CRISPR/Cas9 has also been used to study nAChRs. Herpes simplex virus (HSV) vectors delivering CRISPR/Cas9 components have been developed to target specific nAChR subunit genes like Chrna4, Chrna6, and Chrnb2 in mouse brain, allowing for site-specific gene editing. nih.gov Validation of gene disruption is typically performed at the mRNA and protein levels using techniques like RT-PCR, in situ hybridization, Western blot, or immunohistochemistry, as well as through functional assays. nih.gov

Research using ChAT-knockout cells and siRNA/shRNA-mediated knockdown of ChAT, M3R, or VAChT has demonstrated the involvement of altered this compound metabolism and signaling in acquired drug tolerance in certain cancers. jci.org

Transgenic Animal Models

Transgenic animal models, predominantly mice, are engineered to express foreign genes or modified versions of endogenous genes, allowing for the study of specific genetic alterations on the cholinergic system and related phenotypes. nih.govphysiology.org These models are crucial for investigating the complex interplay between genes and behavior and for modeling human diseases involving cholinergic dysfunction.

Transgenic mice have been developed to selectively express marker proteins, such as enhanced green fluorescent protein (eGFP), in cholinergic neurons under the control of cholinergic-specific promoters like choline acetyltransferase (ChAT). physiology.org This allows for visualization and tracing of cholinergic neurons and their projections throughout the nervous system, including peripheral targets like neuromuscular junctions and autonomic ganglia. physiology.org Such models are valuable for studying cholinergic neurotransmission and neuromuscular coupling in vivo. physiology.org

Furthermore, transgenic models are used to explore the role of specific genes in neurological disorders linked to cholinergic deficits. For instance, transgenic mouse models expressing mutations associated with human conditions like dystonia or Alzheimer's disease have been utilized to investigate alterations in cholinergic transmission and their contribution to disease pathophysiology. biorxiv.orgacs.org Studies in a transgenic mouse model of paroxysmal dystonia revealed altered striatal this compound dynamics and paradoxical excitation of cholinergic interneurons. biorxiv.org Another study in transgenic mice expressing an aggregation-prone form of human alpha-synuclein (B15492655) observed increased striatal this compound levels, suggesting a potential disinhibition of release in this model of neurodegenerative disease. acs.org

Transgenic models can also be used to study the impact of genetic variants on receptor function and susceptibility to adverse drug reactions. Transgenic mouse models expressing specific single-nucleotide polymorphisms (SNPs) in nAChR subunit genes have been used to investigate their role in statin-induced neuromuscular adverse drug reactions. nih.gov

Structural and Biophysical Studies of Cholinergic Receptors

Understanding the structure and dynamics of cholinergic receptors is fundamental to elucidating their function and developing targeted therapeutics. Advanced structural and biophysical techniques provide high-resolution insights into receptor architecture, ligand binding, and conformational changes.

Cryo-Electron Microscopy (Cryo-EM) for Receptor Structure

Cryo-electron microscopy (Cryo-EM) has revolutionized the study of membrane protein structures, including this compound receptors. This technique allows for the determination of high-resolution three-dimensional structures of receptors in various functional states and lipid environments. azolifesciences.compnas.orgnih.govuca.edu.ar

Cryo-EM has been successfully applied to determine the structures of both nicotinic this compound receptors (nAChRs) and muscarinic this compound receptors (mAChRs). azolifesciences.comnih.govnih.govbiorxiv.org For nAChRs, Cryo-EM has provided atomic-level details of muscle-type receptors from sources like the Torpedo ray, revealing structures in the absence of ligand, with bound neurotransmitter, and with agonists like nicotine (B1678760). azolifesciences.com These structures offer insights into the mechanisms of neurotransmitter binding and receptor activation. azolifesciences.com Cryo-EM studies have also investigated the structure of nAChRs within native membrane environments, highlighting the influence of the lipid bilayer, particularly cholesterol, on receptor conformation and function. pnas.orgcam.ac.ukpnas.org Structures of homomeric α7 nAChRs in different gating states (resting, activated, and desensitized) have been determined by Cryo-EM, illuminating the conformational changes involved in channel opening and closing. nih.gov Cryo-EM has also been used to determine the structure of human α4β2 nAChRs in complex with ligands like varenicline. rcsb.org

For mAChRs, Cryo-EM has been instrumental in determining the structures of different subtypes (M1 to M5) in complex with G proteins, providing a structural basis for understanding G protein coupling selectivity. nih.govbiorxiv.orgnih.gov Recent Cryo-EM studies have revealed the structure of the M5 mAChR in complex with Gq protein and agonists, completing the structural characterization of the active states of the mAChR family. biorxiv.orgbiorxiv.org These studies have also identified novel allosteric binding sites on mAChRs. biorxiv.orgbiorxiv.org

Interactive Table 1: Examples of Cholinergic Receptor Structures Determined by Cryo-EM

Receptor TypeSource/SubtypeLigand(s) BoundResolution (Å)PubChem CID (Ligands)Reference
nAChRMuscle-type (Torpedo)None, this compound, NicotineAtomic187, 8942 azolifesciences.com
nAChRMuscle-type (Torpedo)This compound17187 nih.gov
nAChRHuman α7α-bungarotoxinHighN/A nih.gov
nAChRHuman α4β2Varenicline3.71160380 rcsb.org
mAChRHuman M1G11HighN/A nih.gov
mAChRHuman M2GoAHighN/A nih.gov
mAChRHuman M5Iperoxo, this compound, VU60076782.8, 2.1N/A, 187, N/A biorxiv.orgbiorxiv.org

Site-Directed Mutagenesis and Chimeric Receptor Studies

Site-directed mutagenesis and the creation of chimeric receptors are powerful techniques for probing the functional importance of specific amino acid residues and receptor domains in cholinergic receptors. Site-directed mutagenesis involves altering one or a few specific amino acids in a receptor protein to investigate their role in ligand binding, channel gating, or coupling to downstream signaling molecules. Chimeric receptors are constructed by combining domains from different receptor subtypes to identify regions responsible for specific functional properties, such as ligand selectivity or G protein coupling preference. nih.gov

These approaches have been extensively used to map ligand binding sites, allosteric modulation sites, and regions involved in receptor activation and desensitization in both nAChRs and mAChRs. Studies using site-directed mutagenesis and chimeric nAChRs have identified amino acid residues critical for the binding of agonists, antagonists, and allosteric modulators. tandfonline.compnas.org For example, mutagenesis studies have pinpointed residues within the transmembrane domains of the α7 nAChR that are important for potentiation by positive allosteric modulators like PNU-120596 and LY-2087101. pnas.org Chimeric receptor studies, combining segments of different nAChR subunits (e.g., α7 and 5-HT3A receptors), have helped to localize binding sites for allosteric ligands like galantamine to the extracellular domain. tandfonline.comnih.gov

In mAChRs, site-directed mutagenesis and chimeric receptor studies have been used to understand the molecular basis of subtype selectivity for allosteric ligands. nih.govpsu.edu By creating chimeric receptors between different mAChR subtypes (e.g., M2 and M5) and introducing point mutations, researchers have identified specific amino acid residues and extracellular loops or transmembrane regions that contribute to the differential binding affinities of allosteric modulators like gallamine (B1195388) or caracurine V derivatives. nih.govpsu.edu These studies have revealed that subtype selectivity can be influenced by residues in multiple regions of the receptor. nih.gov

Interactive Table 2: Examples of Residues/Regions Identified by Mutagenesis/Chimeras

Receptor TypeMethod UsedRegion/Residues StudiedFunctional ImpactReference
nAChR α7Site-directed mutagenesis, ChimerasTransmembrane domains (e.g., M253, C459)Critical for potentiation by PNU-120596 and LY-2087101 pnas.org
nAChR α7Site-directed mutagenesis, ChimerasExtracellular domain (e.g., T197, I196, F198 in β-strand 10)Major elements of galantamine binding site tandfonline.comnih.gov
mAChR M2/M5Site-directed mutagenesis, ChimerasTransmembrane region 7 (e.g., T423 in M2)Responsible for sensitivity to certain allosteric ligands (e.g., caracurine V derivatives) nih.gov
mAChR M2/M5Site-directed mutagenesis, ChimerasOuter loop 2 (o2), Outer loop 3 (o3)/TM7Contribute to subtype selectivity of gallamine nih.govpsu.edu
mAChR M2Site-directed mutagenesis, MD simulationsAsn404Involved in hydrogen bond network with this compound mediated by water molecule acs.org

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing dynamic insights into the behavior of biological systems, including receptor-ligand interactions and conformational changes. mdpi.com MD simulations complement experimental structural data by revealing the flexibility of receptors, the pathways of ligand binding, and the stability of receptor-ligand complexes. mdpi.com

MD simulations have been widely applied to study this compound receptors, offering detailed information about ligand binding modes, allosteric modulation, and the dynamics of receptor activation and desensitization. scirp.orgrsc.orgnih.govresearchgate.nettandfonline.com Simulations have been used to model the binding of this compound and other ligands to both nicotinic and muscarinic receptors, providing atomistic details of the interactions between ligands and key residues in the binding pockets. mdpi.comscirp.orgnih.govresearchgate.net For example, MD simulations of the human α4β2 nAChR have identified specific residues involved in hydrophobic and π-π interactions with ligands. scirp.orgresearchgate.net

Accelerated molecular dynamics (aMD) simulations have been used to study the binding pathways of ligands, including this compound, to muscarinic receptors like the M3 receptor. nih.gov These simulations can capture the process of ligand binding to the orthosteric site and identify metastable binding sites, such as an extracellular vestibule. nih.gov MD simulations have also been used in conjunction with Cryo-EM data to refine structural models and investigate the dynamics of receptor activation. biorxiv.orgacs.org For instance, MD simulations have helped to understand the role of specific residues, identified through mutagenesis, in this compound binding and receptor activation by examining hydrogen bond networks and conformational changes. acs.org

Furthermore, MD simulations are used to study the interactions of receptors with the lipid bilayer, providing insights into how the membrane environment influences receptor structure and function. uca.edu.ar

Interactive Table 3: Applications of Molecular Dynamics Simulations in Cholinergic Receptor Research

Receptor TypeFocus of SimulationKey FindingsReference
nAChR α4β2Ligand binding interactions (e.g., with nicotine)Identification of residues involved in hydrophobic and π-π interactions; elucidation of binding modes. scirp.orgresearchgate.net
nAChR α7Ion permeation and gatingEstimation of energy barriers in the pore; insights into hydrophobic gating. tandfonline.com
mAChR M3Ligand binding pathways (e.g., this compound, TTP)Simulation of binding to orthosteric and extracellular vestibule sites; identification of metastable states. mdpi.comnih.gov
mAChR M2This compound binding and receptor activationUnderstanding the role of Asn404 and bridged water molecules in this compound binding and activity regulation. acs.org
mAChR M5Allosteric ligand bindingConfirmation of novel allosteric pocket identified by Cryo-EM and mutagenesis. biorxiv.org
AcetylcholinesteraseInhibitor binding and dynamicsEvaluation of stability of enzyme-inhibitor complexes; identification of drug-like features of inhibitors. rsc.org

Cholinergic System Dysregulation in Models of Neurological and Neurodevelopmental Conditions

Animal Models of Cholinergic Deficits and Lesions

Animal models of cholinergic dysfunction have been generated using various methods, including electrolytic or excitotoxic lesions and more selective cholinergic immunolesioning techniques pnas.orgplos.org. These approaches aim to eliminate basal forebrain cholinergic neurons, which provide significant cholinergic innervation to the cerebral cortex and hippocampus pnas.orgmdpi.comfrontiersin.org. While these studies have provided insights, the results regarding the specific cognitive and behavioral processes affected by altering cholinergic transmission have sometimes been inconsistent pnas.orgplos.org. This variability can be attributed to factors such as the unintended destruction of noncholinergic neurons and incomplete depletion of cholinergic neurons in some lesioning methods pnas.org.

Immunolesion-based methods, which preferentially destroy cholinergic neurons, have been widely used to study the role of ACh neurotransmission pnas.org. However, interpreting the specific contribution of ACh can be challenging because cholinergic neurons have been shown to release both glutamate (B1630785) and ACh pnas.org.

Genetic models targeting components of the cholinergic system offer a more selective approach. For instance, mice with a 70% decrease in vesicular acetylcholine (B1216132) transporter (VAChT) expression, leading to a similar deficit in ACh release, showed impaired long-term potentiation (LTP) in the CA1 region and selective deficits in spatial memory pnas.org. These VAChT mutant mice also exhibited hyperactivity without changes in anxiety or depression-related behavior, suggesting a specific contribution of forebrain cholinergic tone to synaptic plasticity and behavior pnas.orgplos.org. Novel VAChT mutant lines have been developed, showing differential VAChT expression in distinct neuronal populations, with pronounced decreases in brain cholinergic neurons but relatively intact expression in somatomotor cholinergic neurons plos.org. These models present altered brain cholinergic function and hyperactivity, suggesting that brain ACh release is normally required to regulate neuronal circuits controlling locomotion plos.org.

Studies using neurotoxin-induced basal forebrain lesions in animals have also demonstrated cognitive impairments, similar to those observed in neurodegenerative diseases frontiersin.org. For example, selective lesion of cholinergic inputs to the hippocampus has been used to evaluate the effects of cholinergic receptors on regulating hippocampal ACh release frontiersin.org.

Cholinergic System Dysfunction in Models of Cognitive Impairment

Cholinergic dysfunction is strongly linked to cognitive impairment, a hallmark of several neurological disorders, particularly Alzheimer's disease (AD) mdpi.comfrontiersin.orgtandfonline.comnih.gov. Animal models have been instrumental in studying this relationship.

Aging rats, for example, exhibit features relevant to mild cognitive impairment (MCI), including subtle memory impairment and mild neuropathological changes such as a loss of cholinergic neurons and a decrease in this compound release in the cerebral cortex, hippocampus, and striatum tandfonline.com.

Pharmacological models of cognitive impairment often involve administering anticholinergic agents like scopolamine (B1681570), which blocks this compound receptors and leads to cholinergic dysfunction and memory impairments reminiscent of AD tandfonline.comxiahepublishing.comkosfaj.org. Scopolamine interferes with cholinergic pathways in brain regions critical for cognition and memory and has been shown to cause oxidative stress xiahepublishing.com.

Transgenic mouse models overexpressing human amyloid-β (Aβ) peptide, such as PDAPP mice, exhibit marked Aβ-dependent alterations in both basal and evoked hippocampal this compound release before overt neurodegeneration nih.gov. Soluble Aβ species can directly impair cholinergic neurotransmission in these models, contributing to memory impairment nih.gov. Treatment with an anti-Aβ antibody was shown to restore hippocampal ACh release and high-affinity choline (B1196258) uptake, reversing impaired habituation learning in PDAPP mice nih.gov.

Models based on lesions of the forebrain cholinergic system, induced by neurotoxins like 192 IgG-saporin, aim to destroy cholinergic neurons and create animal models that mimic aspects of AD mdpi.com. However, these models can sometimes result in severe learning and memory deficits, considered too severe for modeling MCI tandfonline.com.

Loss of muscarinic this compound receptors (mAChRs), particularly M1, has been shown to exacerbate cognitive decline and AD pathology in mouse models frontiersin.orgacs.org. Conversely, activation of selective M1 mAChRs has demonstrated potential disease-modifying effects on Aβ and tau pathologies and improved memory and hippocampal synaptic plasticity in AD mouse models acs.org.

Involvement in Animal Models of Neurodevelopmental Disorders

The cholinergic system's role in neurodevelopmental disorders (NDDs) is an active area of research using animal models. Disturbed cholinergic signaling has been observed in models of NDDs and intellectual disability eneuro.org.

Mouse models of autism spectrum disorders (ASDs), including idiopathic (BTBR) and genetic (CDKL5- and MeCP2-deficient) models, display early, impaired cholinergic neuromodulation reflected in altered spontaneous pupil fluctuations nih.govpnas.org. These abnormalities were present before symptom onset and were rescued by selective expression of MeCP2 in cholinergic circuits nih.govpnas.org. Increased cholinergic signaling has been shown to alleviate compulsive behaviors and symptoms in mouse models of autism, while decreased signaling facilitates these symptoms eneuro.org.

Mecp2-deficient female rats, modeling Rett syndrome, show significant reductions in this compound levels across multiple brain regions, correlating with observed social, motor, and cognitive deficits plos.org. This highlights the impact of genetic perturbations affecting cholinergic function on NDD-related phenotypes plos.org.

Studies investigating when this compound neurons become cholinergic during development in mouse brains have identified three prenatal and postnatal time windows eneuro.org. Cholinergic gene activation in cortical and hippocampal interneurons coincides with cholinergic innervation from the basal forebrain, suggesting developmental coordination eneuro.org.

Mechanisms of Cholinergic Degeneration in Neurodegenerative Disease Models

Degeneration of cholinergic neurons is a prominent feature in several neurodegenerative diseases, notably AD mdpi.comfrontiersin.orgoup.comnih.govresearchgate.net. Animal models are used to investigate the mechanisms underlying this degeneration.

The most significant neurochemical deficit in AD is this compound impairment, anatomically linked to the atrophy and degeneration of subcortical cholinergic neurons, particularly those in the nucleus basalis magnocellularis of Meynert (NbM) mdpi.com. These neurons provide cholinergic innervation to the cerebral cortex mdpi.com. The cholinergic hypothesis of AD posits that this compound deficiency is critical in symptom onset mdpi.com.

Animal experiments suggest that cholinergic depletion can promote amyloid-β deposition and tau pathology, contributing to cognitive impairment oup.com. Selective lesions of basal forebrain cholinergic neurons in AD rodent models have been associated with increased deposition of amyloid-β and levels of hyperphosphorylated tau in the hippocampus and cortex oup.com.

Oxidative stress and neuroinflammation are also implicated in neurodegeneration in some animal models. For instance, an aluminum chloride (AlCl3) model shows oxidative stress, cholinergic impairment, and histological changes in rat brains, leading to cognitive impairment xiahepublishing.com.

Loss of cholinergic phenotype, characterized by the disappearance of choline acetyltransferase (ChAT), the enzyme synthesizing ACh, in forebrain neurons, may occur in early stages of AD models even without significant neuronal death oatext.com. This suggests potential impairments in ChAT protein synthesis oatext.com.

Basal Forebrain Cholinergic Neuron Degeneration Models

Basal forebrain cholinergic neurons (BFCNs) are particularly vulnerable in AD and Down syndrome (DS) frontiersin.orgpnas.orgnyu.edunih.gov. Animal models have been developed to study BFCN degeneration.

The Ts65Dn mouse model, which recapitulates features of DS and AD, shows age-related degeneration of BFCNs starting around 6–8 months of age, with significant cell body atrophy and major loss at later ages frontiersin.orgnyu.edunih.gov. Deficits in choline acetyltransferase (ChAT) and the NGF receptor TrkA are also detectable in BFCNs in these mice frontiersin.org. Transplanting fetal Ts16 basal forebrain (a DS model) into the hippocampus of young adult mice resulted in selective atrophy of cholinergic neurons in the grafts over time, suggesting a spontaneous, genetically determined neurodegeneration pnas.org. Hippocampal-derived neurotrophic factors appeared to prevent this degeneration pnas.org.

Profiling BFCNs in the Ts65Dn mouse model using RNA sequencing has revealed molecular changes underlying their vulnerability nyu.edu.

Altered Cholinergic Receptor Activity in Disease Models

Changes in cholinergic receptor activity are also observed in animal models of neurological and neurodevelopmental conditions. In AD models, changes in both nicotinic and muscarinic receptors in the cerebral cortex have been reported, with most studies showing a loss of nicotinic receptors oup.com.

In transgenic mice overexpressing Aβ, Aβ can directly interact with the high-affinity choline transporter, potentially impairing ACh release nih.gov.

Muscarinic receptor activity is crucial for cognitive function, and loss of mAChRs can exacerbate cognitive decline and pathology in AD models frontiersin.orgacs.org. Activation of M1 mAChRs has shown therapeutic potential by influencing APP processing and reducing Aβ production acs.org.

Nicotinic this compound receptors (nAChRs) are also implicated. Activation of α7-nAChRs, widely expressed in the central nervous system, has shown promising therapeutic effects in models of CNS diseases, including modulating neurodegeneration, synaptic plasticity, and immune responses in Parkinson's disease models mdpi.comamegroups.org. α7-nAChR activation can suppress pro-inflammatory cytokines and enhance dopamine (B1211576) neuronal survival mdpi.com. Studies using animal models have highlighted the role of nAChRs in dopamine modulation mdpi.com.

In an autism spectrum disorder mouse model (eIF4E Tg mice), impaired dopamine release triggered by this compound interneurons was observed, attributed to compromised axonal dopamine release triggered by ACh through β2 nicotinic receptors biorxiv.org.

Genetic manipulations of nAChR subunits in mice have revealed their roles in various behaviors nih.gov. For instance, β2* nAChRs may be involved in regulating mood eneuro.org.

Q & A

Basic Research Questions

Q. What experimental designs are commonly used to assess acetylcholine’s role in memory formation?

  • Methodology : Rodent maze experiments with cholinergic modulators (e.g., scopolamine for inhibition, physostigmine for enhancement) are standard. Control groups receive saline or no treatment. Memory performance is quantified via latency and error rates in spatial tasks. Ensure randomization and double-blind protocols to minimize bias .
  • Data Interpretation : Compare treatment groups using ANOVA to detect significant differences in maze performance. Limitations include species-specific neuroanatomy; validate findings with human neuroimaging or cell-based models.

Q. How is this compound detected in biological samples, and what are the limitations of current methods?

  • Methods :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : High specificity but requires expensive equipment and technical expertise.
  • Electrochemical Biosensors : Measure ACh via enzyme-coupled reactions (e.g., acetylcholinesterase and choline oxidase). Cost-effective but less sensitive in complex matrices .
    • Optimization : Pre-treat samples with esterase inhibitors to prevent ACh degradation. Include internal standards (e.g., deuterated ACh) for quantification accuracy.

Q. What protocols are recommended for measuring acetylcholinesterase (AChE) activity in environmental toxicology studies?

  • Assay Design : Use the Ellman method, monitoring absorbance at 412 nm as acetylthiocholine is hydrolyzed. Include negative controls (heat-inactivated enzyme) and blanks. Normalize activity to protein content .
  • Applications : Test pesticide-exposed amphibian populations to link AChE inhibition with neurotoxic effects. Replicate assays across tissues (e.g., brain, muscle) to assess systemic impacts.

Advanced Research Questions

Q. How can conflicting data on this compound’s role in lucid dreaming be resolved?

  • Contradictions : Some studies report increased lucid dreaming with acetylcholinesterase inhibitors (e.g., galantamine), while others find no effect.
  • Methodological Adjustments :

  • Multimodal Monitoring : Combine polysomnography (EEG, EOG) with pharmacological interventions and subjective reports.
  • Dose-Response Studies : Systematically vary inhibitor concentrations and correlate with dream journal metrics (e.g., self-awareness scores) .
    • Hypothesis Testing : Explore if cholinergic activation during REM sleep enhances metacognitive networks (e.g., prefrontal cortex) via fMRI or optogenetic tools .

Q. What strategies improve the reproducibility of optogenetic studies on cholinergic circuits?

  • Technical Considerations :

  • Viral Constructs : Use Cre-dependent AAV vectors (e.g., ChAT-Cre mice) for cell-specific targeting. Validate expression with immunohistochemistry.
  • Pharmacological Blockade : Co-apply mecamylamine (nicotinic antagonist) or scopolamine (muscarinic antagonist) to isolate receptor-specific effects .
    • Data Validation : Replicate findings across multiple cohorts and labs. Share protocols via platforms like Protocols.io to standardize parameters (e.g., light intensity, pulse duration).

Q. How can longitudinal studies address gaps in understanding chronic this compound dysregulation in neurodegenerative diseases?

  • Design Framework :

  • Animal Models : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) monitored over lifespan. Measure ACh levels via microdialysis at disease milestones.
  • Human Cohorts : Pair CSF ACh measurements with PET imaging of amyloid-β and tau. Use mixed-effects models to account for inter-individual variability .
    • Challenges : Control for comorbidities (e.g., vascular dysfunction) and ensure blinding in data analysis.

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound-related data with high variability?

  • Recommendations :

  • Non-Parametric Tests : Use Wilcoxon signed-rank or Kruskal-Wallis for non-normal distributions (common in behavioral assays).
  • Multivariate Analysis : Apply PCA or machine learning to disentangle cholinergic interactions with other neurotransmitters (e.g., GABA, glutamate) .

Q. How can researchers optimize this compound assay kits for non-model organisms or novel tissues?

  • Protocol Adaptation :

  • Sample Preparation : Homogenize tissues in PBS with protease inhibitors. Centrifuge at 15,000×g to remove debris.
  • Matrix Effects : Spike recovery experiments to validate kit performance. Adjust reaction times for low-activity samples (e.g., invertebrate ganglia) .

Tables for Key Method Comparisons

(Described as per formatting constraints)

  • Table 1 : Detection Methods for this compound

    Method Sensitivity (nM) Throughput Cost Best Use Case
    LC-MS0.1–1LowHighPrecise quantification
    Electrochemical10–100HighLowHigh-throughput screening
    Fluorescent Probe50–200ModerateModerateLive-cell imaging
  • Table 2 : Common Cholinergic Modulators in Research

    Compound Target Effect Application Example
    ScopolamineMuscarinic receptorsAntagonistMemory impairment models
    PhysostigmineAcetylcholinesteraseInhibitorCognitive enhancement studies
    MecamylamineNicotinic receptorsAntagonistReceptor-specific pathway analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.